Ethion monoxon
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17356-42-2 |
|---|---|
Molecular Formula |
C9H22O5P2S3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
diethoxyphosphorylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H22O5P2S3/c1-5-11-15(10,12-6-2)18-9-19-16(17,13-7-3)14-8-4/h5-9H2,1-4H3 |
InChI Key |
QPNPEPLJFIUWDM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
Canonical SMILES |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
Other CAS No. |
17356-42-2 |
Synonyms |
ethion monooxon ethion monoxon |
Origin of Product |
United States |
Foundational & Exploratory
Ethion monoxon synthesis pathway and yield optimization
I am unable to fulfill your request for a detailed technical guide on the synthesis pathway and yield optimization of ethion monoxon. Providing such information would violate our safety policy against facilitating the production of harmful chemical agents. This compound is a highly toxic substance, and instructions for its synthesis and optimization could be misused.
My purpose is to be helpful and harmless, and that includes protecting individuals from potential harm. Therefore, I cannot provide detailed experimental protocols, data on yield optimization, or diagrams related to the synthesis of this compound.
I can, however, provide information on related topics from a public health and safety perspective, such as:
-
The general mechanism of action of organophosphate insecticides.
-
Recognized safety protocols for handling agricultural chemicals.
-
Information on the detection and decontamination of pesticide exposure.
-
Medical countermeasures and the principles of treatment for organophosphate poisoning.
An In-depth Technical Guide on the Physicochemical Properties of Ethion Monoxon
Disclaimer: This technical guide consolidates the currently available scientific information on Ethion monoxon. It is critical to note that there is a significant scarcity of experimental data in the public domain regarding the physicochemical properties of crystalline this compound. Much of the quantitative data presented for this compound is derived from computational models. For comparative and contextual purposes, experimentally determined data for its parent compound, Ethion, is also provided.
Introduction
This compound (CAS No: 17356-42-2) is an organophosphate and a primary metabolite of the insecticide and acaricide, Ethion.[1] The metabolic transformation from Ethion to this compound occurs via oxidative desulfuration in the liver, a bioactivation process that significantly increases its potency as an acetylcholinesterase (AChE) inhibitor.[2] A thorough understanding of the physicochemical properties of this compound is paramount for researchers in toxicology, environmental science, and drug development for assessing its environmental fate, biological activity, and for the development of precise analytical methods. This document provides a comprehensive summary of the known properties of this compound, contextualized with data from its parent compound.
Data Presentation: Physicochemical Properties
The following tables summarize the available physicochemical data for this compound and Ethion. The data for this compound is largely computational, while the data for Ethion is primarily from experimental measurements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Type | Source(s) |
|---|---|---|---|
| Molecular Formula | C₉H₂₂O₅P₂S₃ | N/A | [1] |
| Molecular Weight | 368.4 g/mol | Computed | [1] |
| Physical State | Not Specified | N/A | - |
| Melting Point | Not Available | N/A | - |
| Boiling Point | Not Available | N/A | - |
| LogP (o/w) | 3.3 | Computed | [1] |
| IUPAC Name | diethoxyphosphorylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ⁵-phosphane | N/A |[1] |
Table 2: Physicochemical Properties of Ethion
| Property | Value | Data Type | Source(s) |
|---|---|---|---|
| Molecular Formula | C₉H₂₂O₄P₂S₄ | N/A | [3][4] |
| Molecular Weight | 384.48 g/mol | N/A | [5] |
| Physical State | Colorless to amber-colored liquid | Experimental | [3][4][6] |
| Melting Point | -12 to -13 °C | Experimental | [3][6][7][8] |
| Boiling Point | 164–165 °C at 0.3 mm Hg | Experimental | [3][4][6][8] |
| Water Solubility | 1.10 - 2.0 mg/L | Experimental | [3][6][9] |
| Solubility (Other) | Soluble in most organic solvents | Experimental | [3][6][9] |
| LogP (o/w) | 5.073 | Experimental | [3][8][9] |
| Vapor Pressure | 1.5 x 10⁻⁶ mm Hg at 20-25 °C | Experimental |[6][8][9] |
Metabolic Pathway and Synthesis Context
The primary route to this compound formation is through the metabolic oxidation of Ethion within biological systems. Specific laboratory protocols for the synthesis and subsequent crystallization of this compound are not well-documented in the available literature. The synthesis of the parent compound, Ethion, is typically achieved by reacting diethyl dithiophosphoric acid with 2-chloroethyl ethyl sulphide.[10]
Mandatory Visualization: Metabolic Bioactivation of Ethion
The diagram below illustrates the key metabolic conversion of Ethion to its more toxic monoxon analog, a critical pathway for its mechanism of action.
References
- 1. Ethion monooxon | C9H22O5P2S3 | CID 197956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethion - Wikipedia [en.wikipedia.org]
- 3. Ethion | C9H22O4P2S4 | CID 3286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. britiscientific.com [britiscientific.com]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. ETHION CAS#: 563-12-2 [m.chemicalbook.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Table 3-2, Physical and Chemical Properties of Ethion - Toxicological Profile for Ethion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. EXTOXNET PIP - ETHION [extoxnet.orst.edu]
- 10. Ethion (Ref: ENT 24105) [sitem.herts.ac.uk]
An In-depth Technical Guide on the Acetylcholinesterase Inhibition Mechanism of Ethion Monoxon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethion, an organophosphate insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition is not caused by ethion itself, but by its active metabolite, ethion monoxon, formed through metabolic activation in the liver. This technical guide provides a comprehensive overview of the mechanism by which this compound inhibits acetylcholinesterase. It details the biochemical transformation of ethion, the kinetics of enzyme inhibition, the key amino acid residues involved in the interaction, and the downstream effects on cholinergic signaling pathways. The guide also includes detailed experimental protocols for studying AChE inhibition and summarizes key quantitative data.
Introduction
Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic activity is essential for terminating nerve impulses at cholinergic synapses and neuromuscular junctions. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nicotinic and muscarinic receptors, which can cause a range of adverse effects, from muscle spasms to respiratory failure and death.[1][2]
Ethion is a non-systemic insecticide and acaricide that belongs to the organophosphate class of pesticides.[1] Its toxicity is primarily attributed to its metabolic conversion to this compound, a potent AChE inhibitor.[3][4] Understanding the precise mechanism of this compound's interaction with AChE is crucial for toxicology, the development of potential antidotes, and for assessing the environmental and human health risks associated with ethion exposure.
Metabolic Activation of Ethion
Ethion itself is a poor inhibitor of acetylcholinesterase. It requires metabolic activation, primarily in the liver, to become a potent anticholinesterase agent. This activation is a desulfuration reaction catalyzed by cytochrome P-450 enzymes, which converts the thion (P=S) group of ethion to an oxon (P=O) group, yielding this compound.[3][5] This conversion significantly increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.[4]
Mechanism of Acetylcholinesterase Inhibition
The inhibition of AChE by this compound is a multi-step process that results in the formation of a stable, covalent bond between the inhibitor and the enzyme.
Binding and Phosphorylation
This compound, like other organophosphates, acts as an irreversible inhibitor of AChE. The inhibition mechanism involves the phosphorylation of the hydroxyl group of a critical serine residue (Ser203 in human AChE) located within the enzyme's active site.[2][6][7] The active site of AChE is situated at the bottom of a deep and narrow gorge, which is lined with aromatic amino acid residues.[8][9]
The process can be broken down into the following steps:
-
Initial Binding: this compound enters the active site gorge and forms a reversible Michaelis-Menten complex with the enzyme.
-
Nucleophilic Attack: The activated serine hydroxyl group launches a nucleophilic attack on the electrophilic phosphorus atom of this compound.
-
Phosphorylation: This attack leads to the formation of a covalent phosphoryl-enzyme conjugate and the release of the leaving group. The result is a diethoxyphosphorylated acetylcholinesterase molecule that is catalytically inactive.[4]
Aging
Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This process involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom.[4][11] In the case of this compound, this would be the loss of an ethyl group. The resulting monoethoxyphosphorylated enzyme is even more stable and resistant to reactivation by nucleophilic agents, such as oximes, which are used as antidotes for organophosphate poisoning.[4][12] The rate of aging is dependent on the specific organophosphate.[13]
Quantitative Data
The inhibitory potency of ethion and its oxygen analogues has been measured in vitro. The following table summarizes the 50% inhibitory concentration (I50) values for human plasma and red blood cell (RBC) cholinesterase.
| Compound | Plasma I50 (M) | RBC I50 (M) |
| Ethion | 6.95 x 10⁻⁸ | 3.29 x 10⁻⁶ |
| This compound | 1.15 x 10⁻⁹ | 6.1 x 10⁻⁸ |
| Ethion dioxon | 5.76 x 10⁻¹⁰ | 3.0 x 10⁻⁹ |
| Data from Greco et al., 1970, as cited in WHO/FAO, 1972.[14] |
These data clearly indicate that this compound is a significantly more potent inhibitor of both plasma and RBC cholinesterase than its parent compound, ethion.
Experimental Protocols
The inhibition of acetylcholinesterase is typically studied using in vitro enzyme assays. A commonly used method is the Ellman assay, which is a colorimetric method for determining the concentration of thiol groups.
Ellman's Assay for AChE Inhibition
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine, a product of the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (from sources such as human erythrocytes, electric eel, or recombinant)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
This compound (or other inhibitor) solution at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Inhibitor solution (or vehicle control)
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the DTNB solution followed by the ATCI substrate solution to each well to start the reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of inhibitor-treated sample / Rate of control sample)] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Downstream Signaling Pathways
The primary consequence of AChE inhibition by this compound is the accumulation of acetylcholine in the synaptic cleft. This leads to the hyperstimulation of postsynaptic nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[1][14] This overstimulation disrupts normal cholinergic neurotransmission and can lead to a cascade of downstream effects.
The sustained activation of these receptors can lead to:
-
Dysregulation of Dopamine Signaling: Cholinergic pathways influence dopaminergic systems. Organophosphate exposure has been shown to dysregulate the D1 receptor/cAMP/PKA signaling pathway.[14]
-
Altered Glutamatergic Neurotransmission: There is a complex interplay between cholinergic and glutamatergic systems. Excessive cholinergic stimulation can lead to an over-activation of the glutamatergic system, which can contribute to excitotoxicity and neuronal damage.[14]
-
Inflammatory Responses: Cholinergic signaling can modulate inflammatory responses. Acute organophosphate poisoning can lead to the overstimulation of cholinergic receptors on immune cells, triggering inflammatory responses.[3] Conversely, chronic exposure may lead to a downregulation of these receptors and an altered immune response.[3][15]
Conclusion
This compound is a potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of a catalytic serine residue in the enzyme's active site. The metabolic activation of ethion to this compound is a critical step in its toxicity. The subsequent inhibition of AChE leads to an accumulation of acetylcholine and widespread disruption of cholinergic signaling, affecting other neurotransmitter systems and inflammatory pathways. The quantitative data on its inhibitory potency and the established experimental protocols for its study are essential for ongoing research into the toxicology of organophosphates and the development of effective countermeasures. Further research, including molecular docking studies specific to this compound, would provide a more detailed understanding of its interaction with the active site of AChE and could aid in the design of more effective antidotes.
References
- 1. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rates of spontaneous reactivation and aging of acetylcholinesterase in human erythrocytes after inhibition by organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Neurotoxicity Profile of Ethion Monoxon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethion, an organophosphate insecticide, exerts its primary neurotoxic effects through its active metabolite, ethion monoxon. This technical guide provides a comprehensive overview of the neurotoxicity of this compound, focusing on its mechanism of action, quantitative toxicological data, relevant experimental protocols, and the signaling pathways implicated in its neurotoxic effects. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on ethion and related organophosphates to provide a thorough understanding of its neurotoxic potential.
Mechanism of Action
The principal mechanism of neurotoxicity for this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.
-
Conversion of Ethion to this compound: Ethion itself is a weak inhibitor of AChE. In the body, particularly in the liver, it undergoes metabolic activation via desulfuration by cytochrome P-450 enzymes to form this compound, its more potent oxygenated analog.[1]
-
Acetylcholinesterase Inhibition: this compound, like other organophosphates, phosphorylates the serine hydroxyl group at the active site of AChE. This irreversible binding inactivates the enzyme, leading to the accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.
-
Cholinergic Crisis: The excess ACh results in overstimulation of muscarinic and nicotinic receptors, leading to a state known as a cholinergic crisis. This is characterized by a range of symptoms including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, paralysis, and in severe cases, respiratory failure and death.
Quantitative Toxicological Data
Specific in-vitro and in-vivo quantitative data for this compound are not extensively available in the reviewed literature. The following tables summarize available data for the parent compound, ethion, and provide context from related organophosphates.
Table 1: In-Vivo Acute Toxicity Data for Ethion
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 13 | [2][3] |
| Rat | Dermal | 62 | [2][3] |
Table 2: Acetylcholinesterase Inhibition by Ethion in Fish
| Tissue | Exposure | % Inhibition | Reference |
| Brain | Lethal (2.8 µg/L for 24 hrs) | 44.59% | [4] |
| Liver | Lethal (2.8 µg/L for 24 hrs) | 31.83% | [4] |
| Brain | Sublethal (0.28 µg/L for 8 days) | 33.60% | [4] |
| Liver | Sublethal (0.28 µg/L for 8 days) | 15.18% | [4] |
Note: The above data pertains to the parent compound, Ethion. This compound is a more potent inhibitor of acetylcholinesterase.
Signaling Pathways in this compound Neurotoxicity
Beyond direct acetylcholinesterase inhibition, the neurotoxicity of organophosphates like this compound involves complex signaling cascades, primarily driven by oxidative stress and calcium dysregulation.
Oxidative Stress and MAPK Signaling
Organophosphate exposure is known to induce significant oxidative stress in neuronal tissues. This occurs through the overproduction of reactive oxygen species (ROS) and the depletion of endogenous antioxidant defense mechanisms. This oxidative stress can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Calcium Dysregulation
The overstimulation of cholinergic receptors by excess acetylcholine leads to a massive influx of calcium ions (Ca2+) into neurons. This disruption of calcium homeostasis is a key event in organophosphate-induced neurotoxicity, contributing to excitotoxicity, mitochondrial dysfunction, and the activation of apoptotic pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the neurotoxicity of compounds like this compound.
In-Vitro Acetylcholinesterase Inhibition Assay
This assay determines the concentration of an inhibitor (e.g., this compound) that reduces AChE activity by 50% (IC50).
Workflow:
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of purified acetylcholinesterase (from a commercial source like electric eel or human recombinant) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound in a solvent such as DMSO.
-
Create a series of dilutions of the this compound stock solution.
-
Prepare a solution of the substrate (e.g., acetylthiocholine) and a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).
-
-
Incubation:
-
In a 96-well plate, add the AChE solution to each well.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) to allow for enzyme inhibition. Include control wells with no inhibitor.
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate and chromogen solution to all wells.
-
Measure the change in absorbance over time at a specific wavelength (e.g., 412 nm for the DTNB reaction) using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Neuronal Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on neuronal cell lines (e.g., SH-SY5Y or Neuro-2a).
Protocol Steps:
-
Cell Culture:
-
Culture neuronal cells in a suitable medium in 96-well plates until they reach a desired confluency.
-
-
Treatment:
-
Expose the cells to various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Determine the EC50 or LC50 value, the concentration of this compound that causes a 50% reduction in cell viability.
-
In-Vivo Neurobehavioral Assessment in Rodents
Neurobehavioral tests are used to evaluate the functional effects of this compound on the nervous system in animal models.
Commonly Used Tests:
-
Open Field Test: Assesses locomotor activity, exploration, and anxiety-like behavior.
-
Rotarod Test: Measures motor coordination and balance.
-
Morris Water Maze: Evaluates spatial learning and memory.
-
Elevated Plus Maze: Assesses anxiety-like behavior.
General Protocol Outline:
-
Animal Dosing: Administer different doses of this compound to groups of rodents (e.g., rats or mice) via a relevant route of exposure (e.g., oral gavage).
-
Behavioral Testing: At specific time points after dosing, subject the animals to a battery of neurobehavioral tests.
-
Data Collection and Analysis: Record and analyze various parameters for each test (e.g., distance traveled in the open field, latency to fall in the rotarod test). Compare the performance of the treated groups to a control group.
Brain Histopathology
Histopathological examination of brain tissue is used to identify structural changes and cellular damage caused by this compound.
Protocol Steps:
-
Tissue Collection and Fixation:
-
Following euthanasia of the experimental animals, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the brain and post-fix it in the same fixative.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the brain tissue through a series of graded alcohols, clear it in xylene, and embed it in paraffin wax.
-
Cut thin sections of the brain using a microtome.
-
-
Staining:
-
Mount the sections on microscope slides and stain them with histological stains such as Hematoxylin and Eosin (H&E) to visualize general morphology and identify cellular changes like necrosis, apoptosis, and inflammation.
-
Specialized stains (e.g., Nissl stain for neurons, Fluoro-Jade for degenerating neurons) can also be used.
-
-
Microscopic Examination:
-
Examine the stained sections under a microscope to identify any pathological changes in different brain regions (e.g., hippocampus, cerebellum, cortex).
-
Developmental Neurotoxicity
The developing nervous system is particularly vulnerable to the effects of organophosphates. Developmental exposure to these compounds can lead to long-lasting neurobehavioral deficits. While specific developmental neurotoxicity data for this compound is scarce, studies on other organophosphates have established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) based on endpoints such as developmental milestones, neurobehavioral performance, and brain morphometry in offspring.
Conclusion
This compound is a potent neurotoxicant that primarily acts by irreversibly inhibiting acetylcholinesterase. Its toxicity is further mediated by the induction of oxidative stress and disruption of calcium homeostasis, leading to neuronal cell death. While there is a need for more specific quantitative data on this compound, the information available on ethion and other organophosphates provides a strong framework for understanding its neurotoxic profile. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and professionals involved in the study of neurotoxicology and the development of potential therapeutic interventions.
References
An In-Depth Technical Guide on the Environmental Degradation and Persistence of Ethion Monoxon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethion, an organophosphate insecticide, undergoes transformation in the environment to form its primary and more toxic metabolite, Ethion monoxon. The persistence and degradation of this compound are of significant environmental concern due to its potential for increased toxicity and impact on non-target organisms. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of this compound, including its degradation pathways, persistence in various environmental matrices, and the factors influencing these processes. Detailed experimental protocols and quantitative data are presented to support further research and risk assessment in this critical area.
Chemical and Physical Properties
A thorough understanding of the environmental behavior of this compound begins with its fundamental chemical and physical properties, which are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | S-[[(diethoxyphosphinothioyl)thio]methyl] O,O-diethyl phosphorothioate | |
| CAS Number | 2310-17-0 | |
| Molecular Formula | C₉H₂₂O₄P₂S₃ | |
| Molecular Weight | 368.4 g/mol | |
| Vapor Pressure | 1.50 x 10⁻⁶ mm Hg at 25°C (for Ethion) | [1] |
| Water Solubility | 2.0 mg/L at 25°C (for Ethion) | [1] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.07 (for Ethion) |
Environmental Degradation and Persistence
The persistence of this compound in the environment is a complex interplay of various degradation processes, including abiotic and biotic pathways. While data specifically for this compound is limited, studies on its parent compound, Ethion, provide valuable insights into its likely environmental fate.
Abiotic Degradation
Abiotic degradation processes, which are independent of biological activity, play a role in the transformation of this compound in the environment.
Hydrolysis: The breakdown of a chemical by reaction with water is a significant degradation pathway for many organophosphate pesticides. The rate of hydrolysis is highly dependent on pH and temperature. For the parent compound Ethion, hydrolysis is slow in acidic to neutral water, with half-lives ranging from 8.4 to 63 weeks at pH values between 5 and 8.[2] However, under alkaline conditions (pH > 9), hydrolysis becomes a more important degradation mechanism.[2] It is anticipated that this compound exhibits similar pH-dependent hydrolysis.
Photodegradation: The degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun, can be a significant environmental fate process. While Ethion does not absorb UV light above 260 nm, suggesting that direct photolysis is not a major degradation pathway for the parent compound, the photochemical fate of this compound may differ.[3] Further research is needed to quantify the role of photodegradation in the environmental persistence of this compound.
Biotic Degradation
Microbial-mediated degradation is a primary mechanism for the breakdown of many organic contaminants in soil and water.
Microbial Degradation: Studies have demonstrated that microbial degradation is a major pathway for the dissipation of Ethion in soil.[3] The half-life of Ethion in non-sterile sandy loam and organic soils is significantly shorter (7–8 weeks) compared to sterile soils (>24 weeks), highlighting the crucial role of microorganisms.[3] Specific bacterial species, including Pseudomonas and Azospirillum species, have been identified as capable of biodegrading Ethion.[4] While these studies did not specifically track the degradation of this compound, it is plausible that similar microbial communities and enzymatic systems are involved in its breakdown. The absence of abiotic hydrolytic degradation products like this compound in some microbial degradation studies of Ethion suggests that these microorganisms may rapidly utilize these transformation products.[4]
Persistence in Environmental Matrices
The persistence of this compound, measured by its half-life (t½), varies significantly across different environmental compartments.
Soil
The persistence of organophosphate pesticides in soil is influenced by a multitude of factors including soil type, organic matter content, pH, temperature, and microbial activity.[5] For Ethion, half-life values in soil can range from 9 to 15.5 days in tropical soils to 7 to 8 weeks in temperate sandy loam and organic soils.[3] Higher temperatures generally lead to faster degradation due to increased microbial activity.[6] While specific half-life data for this compound in soil is scarce, its structural similarity to Ethion suggests it would also be subject to microbial degradation, with its persistence likely influenced by the same environmental factors.
Quantitative Data on Ethion Degradation in Soil
| Soil Type | Temperature (°C) | Half-life (t½) | Reference |
| Sandy Loam (non-sterile) | Not specified | 7 weeks | [3] |
| Organic Soil (non-sterile) | Not specified | 8 weeks | [3] |
| Sandy Loam (sterile) | Not specified | > 24 weeks | [3] |
| Organic Soil (sterile) | Not specified | > 24 weeks | [3] |
| Laterite Soil (pH 4.6) | 24 ± 2 | 15.5 days | [3] |
| Red Soil (pH 6.0) | 24 ± 2 | 11.5 days | [3] |
| Black Soil (pH 7.8) | 24 ± 2 | 9.0 days | [3] |
| Tea Soil (Dooars) | 20 | 70 days | [6] |
| Tea Soil (Dooars) | 30 | 42.3 days | [6] |
| Tea Soil (Hill) | 20 | 65.4 days | [6] |
| Tea Soil (Hill) | 30 | 39 days | [6] |
Water
In aquatic environments, hydrolysis is a key factor governing the persistence of Ethion and likely this compound. As previously mentioned, the rate of hydrolysis is heavily influenced by pH. In a test in an irrigation canal, one-half of the applied Ethion broke down in 26 days.[7] Laboratory studies have shown that the less acidic the water, the more rapidly Ethion is broken down.[7]
Quantitative Data on Ethion Hydrolysis in Water
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 5 - 8 | Not specified | 8.4 - 63 weeks | [2] |
Plant Surfaces
The persistence of pesticides on plant surfaces is a critical factor in determining pre-harvest intervals and potential exposure to farmworkers and consumers. A study on grape foliage found that the oxygen analogs of Ethion, which include this compound, reached a plateau after approximately seven days and did not degrade further by day 28, suggesting greater persistence on plant surfaces compared to the parent compound.[8]
Experimental Protocols
To facilitate further research into the environmental fate of this compound, this section outlines detailed methodologies for key experiments.
Soil Degradation Study
Objective: To determine the half-life of this compound in soil under controlled laboratory conditions.
Materials:
-
This compound standard
-
Analytical grade solvents (e.g., acetone, hexane, acetonitrile)
-
Characterized soil (e.g., sandy loam, clay loam) sieved to < 2 mm
-
Incubator
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Glass incubation vessels
Procedure:
-
Soil Preparation: Air-dry the soil and sieve to < 2 mm. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.
-
Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the stock solution to a portion of the soil to achieve the desired initial concentration, ensuring even distribution. Allow the solvent to evaporate completely.
-
Incubation: Transfer the spiked soil into individual incubation vessels. Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 25°C). Include sterile control samples (e.g., by autoclaving the soil) to differentiate between biotic and abiotic degradation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect replicate soil samples from the incubation vessels.
-
Extraction: Extract this compound from the soil samples using an appropriate solvent system (e.g., acetonitrile or a mixture of acetone and hexane). The extraction efficiency should be determined and optimized.
-
Analysis: Quantify the concentration of this compound in the extracts using a validated analytical method, such as GC-MS or LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound against time. Calculate the half-life (t½) using first-order degradation kinetics.
Water Hydrolysis Study
Objective: To determine the hydrolysis rate of this compound in water at different pH values.
Materials:
-
This compound standard
-
Sterile buffered solutions at various pH levels (e.g., pH 4, 7, and 9)
-
Constant temperature water bath or incubator
-
LC-MS/MS
-
Amber glass vials
Procedure:
-
Solution Preparation: Prepare sterile buffered solutions at the desired pH values.
-
Spiking: Add a known amount of this compound stock solution to each buffered solution in amber glass vials to minimize photodegradation.
-
Incubation: Incubate the vials in a constant temperature water bath or incubator (e.g., 25°C).
-
Sampling: At specified time intervals, collect aliquots from each vial.
-
Analysis: Directly analyze the aqueous samples or after a suitable extraction step using LC-MS/MS to determine the concentration of this compound.
-
Data Analysis: Determine the hydrolysis rate constant and half-life at each pH by plotting the natural logarithm of the concentration versus time.
Visualization of Degradation and Experimental Workflows
To visually represent the complex processes involved in the environmental fate of this compound, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 6-2, Analytical Methods for Determining Ethion in Environmental Samples - Toxicological Profile for Ethion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Ethion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.iupac.org [publications.iupac.org]
- 6. Ozone degradation of structurally distinct pesticides: A non-linear kinetic modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. The persistence of ethion and zolone residues on grape folliage in the central valley of California - PubMed [pubmed.ncbi.nlm.nih.gov]
Acute Toxicity of Ethion Monoxon in Mammalian Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethion, an organophosphate insecticide, exerts its toxic effects in mammals through metabolic activation to its potent metabolite, Ethion monoxon.[1] This technical guide provides a comprehensive overview of the acute toxicity of this compound in mammalian models, with a focus on its mechanism of action, quantitative toxicity data, relevant experimental protocols, and histopathological findings. While direct acute toxicity data for this compound is limited in publicly available literature, the data for the parent compound, Ethion, serves as a crucial surrogate, given that its toxicity is primarily mediated by its conversion to this compound.[2]
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of acute toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses and neuromuscular junctions.
The process of AChE inhibition by this compound involves the phosphorylation of a serine hydroxyl group within the active site of the enzyme.[1] This binding is highly stable and effectively inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in the overstimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by a wide range of clinical signs.[3] The reversibility of the bond between this compound and acetylcholinesterase has not been extensively studied, but it is presumed that recovery of enzyme function is largely dependent on the synthesis of new enzyme rather than spontaneous reactivation.[4]
dot
Caption: Mechanism of this compound toxicity.
Quantitative Acute Toxicity Data
Table 1: Acute Oral Toxicity of Ethion
| Species | Sex | LD50 (mg/kg) | Purity | Reference |
| Rat | Male & Female | 21 - 191 | Technical | [5] |
| Rat | Male & Female | 208 | Pure | [5] |
| Mouse | Not Specified | 40 | Technical | [5] |
| Guinea Pig | Not Specified | 40 | Technical | [5] |
Table 2: Acute Dermal Toxicity of Ethion
| Species | Sex | LD50 (mg/kg) | Reference |
| Rat | Male & Female | 62 | [5] |
| Rabbit | Not Specified | 890 | [5] |
| Guinea Pig | Not Specified | 915 | [5] |
Table 3: Acute Inhalation Toxicity of Ethion
| Species | Sex | LC50 (mg/L) | Exposure Duration | Reference |
| Rat | Male & Female | 0.864 | 4 hours | [5] |
Clinical Signs of Acute Toxicity
Following acute exposure to Ethion, and by extension, the action of this compound, mammalian models exhibit a range of clinical signs consistent with cholinergic overstimulation. These signs include, but are not limited to:
-
Muscarinic effects: Salivation, lacrimation, urination, defecation, gastrointestinal cramping, and emesis (SLUDGE).[3]
-
Nicotinic effects: Muscle fasciculations, tremors, weakness, and paralysis.[3]
-
Central nervous system effects: Restlessness, hyperactivity, convulsions, and coma.[3][4]
In studies with rats, oral administration of Ethion resulted in observable signs such as salivation, tremors, nose bleeding, urination, diarrhea, and convulsions.[4]
Experimental Protocols
The following are representative experimental protocols for assessing the acute toxicity of a substance like this compound, based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[6][7]
-
Animal Selection: Healthy, young adult rats (8-12 weeks old) of a single sex are used for the initial step.[8]
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted (food, but not water) overnight prior to dosing.[6]
-
Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage in a single dose. The volume administered is typically kept low (e.g., 1-2 mL/kg).[7]
-
Dose Levels: Pre-defined starting doses (e.g., 5, 50, 300, 2000 mg/kg) are used. The outcome of the first dose group determines the dose for the subsequent group.[9]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[10] Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.[6]
dot
References
- 1. Ethion - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Clinical features of organophosphate poisoning: A review of different classification systems and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. EXTOXNET PIP - ETHION [extoxnet.orst.edu]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. bemsreports.org [bemsreports.org]
- 10. TOPIC- ACUTE ORAL TOXICITY OECD 423.pptx [slideshare.net]
Cholinesterase Inhibition Potency of Ethion Monoxon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cholinesterase inhibition potency of Ethion monoxon, the active metabolite of the organophosphate pesticide Ethion. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biochemical mechanisms.
Executive Summary
Ethion, a non-systemic insecticide and acaricide, exerts its toxic effects through the metabolic conversion to this compound. This active metabolite is a potent inhibitor of cholinesterases, enzymes critical for the regulation of nerve impulse transmission. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. This guide presents the available data on the inhibitory potency of this compound and the experimental methods used for its determination.
Quantitative Data on Cholinesterase Inhibition
The inhibitory potential of a compound against an enzyme is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The available data for this compound's inhibition of human plasma and red blood cell (RBC) cholinesterases are summarized below.
Table 1: Anticholinesterase Activity of Ethion and its Oxygen Analogues [1]
| Compound | Plasma I50 (M) | RBC I50 (M) |
| Ethion | 6.95 × 10-8 | 3.29 × 10-6 |
| This compound | 1.15 × 10-9 | 6.1 × 10-8 |
| Ethion dioxon | 5.76 × 10-10 | 3.0 × 10-9 |
Data from Greco et al., 1970, as cited in WHO Pesticide Residues Series 2.[1]
As the data indicates, this compound is a significantly more potent inhibitor of both plasma and RBC cholinesterase compared to its parent compound, Ethion. The even greater potency of Ethion dioxon highlights the role of the oxygen analogues in the toxicity of Ethion.
Experimental Protocols
The determination of cholinesterase inhibition is typically performed using in vitro assays. The most widely used method is the spectrophotometric method developed by Ellman et al. (1961). While the specific protocol used by Greco et al. (1970) is not detailed in the available literature, the following represents a standard and widely accepted methodology for determining cholinesterase activity and inhibition.
Ellman's Method for Determination of Cholinesterase Activity and Inhibition
This method is based on the measurement of the rate of formation of thiocholine as acetylthiocholine is hydrolyzed by the cholinesterase. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine (ATCh) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Cholinesterase enzyme solution (e.g., purified human AChE or BChE, or red blood cell lysate)
-
Inhibitor solution (this compound) at various concentrations
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure for IC50 Determination:
-
Enzyme Preparation: Prepare a stock solution of the cholinesterase enzyme in a suitable buffer. The final concentration should be such that the change in absorbance over time is linear and measurable.
-
Inhibitor Incubation: In a series of tubes or a microplate, pre-incubate the enzyme with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C). A control with no inhibitor is also prepared.
-
Reaction Initiation: To initiate the reaction, add the substrate (ATCh) and the chromogen (DTNB) to the enzyme-inhibitor mixture.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity, determined by fitting the data to a sigmoidal dose-response curve.
-
Experimental workflow for IC50 determination using Ellman's method.
Mechanism of Cholinesterase Inhibition by this compound
This compound, as an organophosphate, acts as an irreversible inhibitor of cholinesterases. The mechanism involves the phosphorylation of a serine residue within the active site of the enzyme. This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.
The active site of acetylcholinesterase contains a catalytic triad of serine, histidine, and glutamate. The serine hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of this compound. This results in the formation of a stable, phosphorylated enzyme that is no longer catalytically active. The process of aging can occur, which involves the dealkylation of the phosphorylated enzyme, further strengthening the bond and making reactivation by oximes more difficult.
Mechanism of irreversible cholinesterase inhibition by this compound.
Signaling Pathway of Cholinergic Neurotransmission and its Disruption
Under normal physiological conditions, acetylcholine is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to receptors on the postsynaptic neuron, propagating the nerve signal. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.
This compound disrupts this tightly regulated process. By irreversibly inhibiting acetylcholinesterase, it leads to the accumulation of acetylcholine in the synapse. This results in continuous stimulation of cholinergic receptors, leading to a state of excitotoxicity and the clinical manifestations of organophosphate poisoning.
Disruption of cholinergic neurotransmission by this compound.
Conclusion
This compound is a highly potent inhibitor of human cholinesterases, with IC50 values in the nanomolar range. Its mechanism of action, typical of organophosphates, involves the irreversible phosphorylation of the enzyme's active site serine. The standard method for assessing this inhibition is the Ellman's assay. The data and methodologies presented in this guide are essential for researchers and professionals involved in toxicology, drug development, and risk assessment related to organophosphate exposure. Further research to determine the specific kinetic parameters (e.g., Ki, k_on, k_off) for this compound would provide a more detailed understanding of its interaction with cholinesterases.
References
Stability of Ethion Monoxon in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of ethion monoxon in various organic solvents, a critical consideration for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development. The accurate preparation and storage of analytical standards are paramount for reliable quantitative analysis and understanding the environmental fate of this toxic metabolite of the insecticide ethion.
Due to a lack of extensive direct studies on the stability of this compound, this guide synthesizes available information and draws parallels from stability data of structurally similar organophosphate oxons. The information presented herein is intended to provide a robust framework for handling and storing this compound in a laboratory setting.
Overview of this compound Stability
This compound, the primary toxic metabolite of ethion, is an organophosphate compound containing a phosphate ester group. The stability of such compounds in solution is influenced by several factors, including the choice of solvent, storage temperature, concentration, and the presence of contaminants such as water. Generally, aprotic solvents are preferred over protic solvents like methanol and ethanol for long-term storage, as the latter can participate in solvolysis reactions, leading to degradation.
Commercially available analytical standards of this compound are often supplied in acetonitrile, suggesting it is a suitable solvent for maintaining its integrity for a reasonable period. The use of acetone and acetonitrile in extraction procedures for ethion and its metabolites also implies good short-term stability in these solvents.
Quantitative Stability Data
Table 1: Stability of Selected Organophosphorus Pesticides in Various Organic Solvents
| Pesticide | Solvent | Concentration (µg/mL) | Storage Temperature | Duration | Remaining (%) | Reference |
| Captafol | Methanol | 2 | Room Temperature | 30 min | 75 | |
| Captan | Methanol | Not specified | Room Temperature | 6 hours | Decreased | |
| Phosmet | Methanol | Not specified | Room Temperature | 6 hours | Decreased | |
| Chinomethionat | Methanol | Not specified | Room Temperature | 6 hours | Decreased | |
| Dicofol | Acetone | Not specified | Refrigerator | Not specified | Decreased | |
| Various (118 pesticides) | Toluene, Acetone, Ethyl Acetate | 1000 | ≤ -20°C | 2-8 years | Stable |
Note: The study on 89 pesticides indicated that most were stable in methanol, ethanol, 2-propanol, ethyl acetate, n-hexane, and acetone for 6 hours at room temperature in the dark, with the exceptions noted above.
Based on the general behavior of organophosphorus compounds, a recommended storage condition for this compound standard solutions would be in an aprotic solvent such as acetonitrile, acetone, or ethyl acetate at a temperature of -20°C or lower in the dark.
Experimental Protocols for Stability Testing
To ensure the accuracy of analytical results, it is recommended to perform in-house stability studies of this compound solutions under the specific laboratory conditions. The following is a generalized protocol for conducting such a study.
Objective: To determine the stability of this compound in a selected organic solvent over a defined period.
Materials:
-
This compound certified reference material (CRM)
-
High-purity organic solvents (e.g., acetonitrile, acetone, methanol, ethyl acetate)
-
Volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
Analytical instrument (e.g., GC-MS, LC-MS/MS)
-
Internal standard (a stable compound with similar chromatographic behavior)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound CRM.
-
Dissolve the CRM in the chosen organic solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
-
Preparation of Working Solutions:
-
Prepare several working solutions at a lower concentration (e.g., 10 µg/mL) by diluting the stock solution.
-
Fortify each working solution with an internal standard at a constant concentration.
-
-
Storage Conditions:
-
Dispense aliquots of the working solutions into amber glass vials.
-
Store the vials at different temperature conditions (e.g., room temperature, 4°C, -20°C).
-
-
Analysis:
-
Analyze one vial from each storage condition at predetermined time intervals (e.g., day 0, day 7, day 14, day 30, etc.).
-
Use a validated analytical method (e.g., GC-MS or LC-MS/MS) to determine the concentration of this compound relative to the internal standard.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration at day 0.
-
A compound is generally considered stable if the concentration remains within ±10% of the initial concentration.
-
Visual Representations
Diagram 1: Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the stability of this compound in organic solvents.
Diagram 2: Logical Relationship of Factors Affecting Stability
Caption: Factors influencing the stability of this compound in solution.
Conclusion and Recommendations
The stability of this compound in organic solvents is a critical parameter for ensuring the quality and accuracy of analytical data. While specific stability studies on this compound are limited, evidence from related organophosphate compounds and general chemical principles suggest the following best practices:
-
Solvent Selection: Aprotic solvents such as acetonitrile, acetone, and ethyl acetate are recommended for preparing stock and working solutions of this compound. Protic solvents like methanol and ethanol should be used with caution and for short-term applications only.
-
Storage Conditions: Solutions should be stored in amber glass vials with PTFE-lined caps to minimize photodegradation and solvent evaporation. For long-term storage, temperatures of -20°C or below are recommended.
-
Verification: It is crucial for laboratories to conduct their own stability studies to validate the storage conditions and shelf-life of this compound solutions under their specific operational parameters.
By adhering to these guidelines, researchers, scientists, and drug development professionals can enhance the reliability of their analytical measurements and contribute to a better understanding of the environmental and toxicological properties of this compound.
Hydrolysis of Ethion Monoxon in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis of ethion monoxon in aqueous solutions. Ethion, an organophosphate insecticide, undergoes transformation in the environment to its more toxic oxygen analog, this compound. Understanding the rate and products of this compound's hydrolysis is critical for environmental risk assessment and the development of remediation strategies. This document summarizes the available data on the hydrolysis of ethion and its monoxon metabolite, details the experimental protocols for their analysis, and presents a conceptual framework for their degradation pathways. While specific kinetic data for the hydrolysis of this compound is limited in publicly available literature, this guide provides extensive information on the parent compound, ethion, to serve as a proxy for understanding the stability of its monoxon analog.
Introduction
Ethion is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on agricultural crops.[1] In the environment and within biological systems, the "thio" sulfur of ethion is oxidized to its oxygen analog, this compound.[2] This transformation is of significant toxicological concern as organophosphate oxons are generally more potent inhibitors of acetylcholinesterase, the primary target of these insecticides.[1] The fate of this compound in aqueous environments is largely governed by hydrolysis, a chemical process that breaks down the molecule through reaction with water. The rate of this degradation is significantly influenced by factors such as pH and temperature.[3][4]
This guide focuses on the hydrolysis rate and the resulting degradation products of this compound in aqueous solutions, providing a critical resource for professionals in environmental science and drug development.
Hydrolysis Kinetics of Ethion and this compound
The tables below summarize the hydrolysis data for ethion, which can be used as an indicator of the expected behavior of this compound in aqueous solutions.
Table 1: Hydrolysis Half-life of Ethion in Aqueous Solutions at 25°C [4]
| pH | Half-life (weeks) |
| 4.5 | 99 |
| 5.0 | 63 |
| 6.0 | 58 |
| 7.0 | 25 |
| 8.0 | 8.4 |
Table 2: Hydrolysis Half-life of Ethion in Aqueous Solutions at 30°C [3]
| pH | Half-life |
| 4 - 7 | 20.8 weeks |
| 8 | 8.9 weeks |
| 10 | 1 day |
Hydrolysis Products of Ethion and this compound
The hydrolysis of ethion and its subsequent degradation products involves the cleavage of the phosphate ester bonds. The primary abiotic degradation products of ethion in aqueous solutions are its oxygen analogs, this compound and ethion dioxon.[5][6] Further hydrolysis of these compounds is expected to yield simpler, less toxic molecules.
Identified and potential hydrolysis products of ethion and this compound include:
-
This compound : Formed by the oxidation of one of the P=S groups of ethion to a P=O group.
-
Ethion dioxon : Formed by the oxidation of both P=S groups of ethion to P=O groups.
-
O,O-diethyl phosphorothioate [5]
-
O-ethyl phosphorothioate
-
Phosphate and sulphate anions : The ultimate breakdown products under complete hydrolysis.[6][7]
Experimental Protocols
The study of ethion and this compound hydrolysis involves controlled laboratory experiments to determine degradation rates and identify resulting products. A general experimental workflow is outlined below.
Hydrolysis Rate Determination
A standard protocol to determine the hydrolysis rate of a compound like this compound involves the following steps:
-
Preparation of Buffer Solutions : A series of buffer solutions of known pH (e.g., pH 4, 7, and 9) are prepared to simulate different environmental conditions.
-
Spiking of the Compound : A known concentration of this compound is added to each buffer solution.
-
Incubation : The solutions are incubated at a constant temperature (e.g., 25°C or 50°C) in the dark to prevent photodegradation.
-
Sampling : Aliquots are taken from each solution at predetermined time intervals.
-
Extraction : The compound of interest is extracted from the aqueous sample using a suitable organic solvent (e.g., dichloromethane or a solid-phase extraction (SPE) cartridge).
-
Analysis : The concentration of the remaining parent compound in the extracts is quantified using an appropriate analytical technique, typically Gas Chromatography (GC) coupled with a specific detector.
-
Data Analysis : The natural logarithm of the concentration is plotted against time. For a first-order reaction, the slope of this line is the negative of the rate constant (k). The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
Identification of Hydrolysis Products
The identification of hydrolysis products is crucial for understanding the complete degradation pathway. The following analytical techniques are commonly employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The mass spectrometer provides detailed structural information, allowing for the identification of unknown degradation products by comparing their mass spectra to libraries of known compounds.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : This technique is suitable for the analysis of more polar and non-volatile compounds that are not amenable to GC analysis.
Visualizations
Hydrolysis Pathway of Ethion
The following diagram illustrates the proposed hydrolysis pathway of ethion in an aqueous environment, leading to the formation of this compound and ethion dioxon, followed by further degradation.
Caption: Proposed hydrolysis pathway of Ethion.
Experimental Workflow for Hydrolysis Study
This diagram outlines the key steps in a typical experimental workflow for studying the hydrolysis of a compound like this compound.
Caption: Experimental workflow for hydrolysis studies.
Conclusion
The hydrolysis of this compound is a critical process influencing its environmental persistence and toxicological risk. While specific kinetic data for this compound remains elusive in the public domain, the extensive data on its parent compound, ethion, provides a valuable framework for understanding its behavior in aqueous solutions. The degradation of this compound proceeds through the formation of its dioxon analog and further hydrolysis to less toxic phosphate and sulphate species. The experimental protocols outlined in this guide, utilizing techniques such as GC-MS, provide a robust methodology for future research to precisely quantify the hydrolysis rates of this compound and further elucidate its degradation pathway. Such data is essential for developing accurate environmental fate models and effective risk management strategies.
References
- 1. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 2. The effect of water quality on insecticides stability [eajbsf.journals.ekb.eg]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Ethion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Ethion | C9H22O4P2S4 | CID 3286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Degradability of Treated Ethion Insecticide by TiO2 Photocatalysis [pubmed.ncbi.nlm.nih.gov]
Microbial Degradation of Ethion Monoxon in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethion monoxon, a primary and more toxic metabolite of the organophosphate pesticide ethion, poses a significant environmental concern due to its potential persistence in soil. Understanding its microbial degradation pathways is crucial for developing effective bioremediation strategies and assessing its environmental fate. This technical guide provides a comprehensive overview of the current knowledge on the microbial degradation of this compound in soil. While direct studies on the complete microbial degradation pathway of this compound are limited, this guide synthesizes available data on its formation from ethion, identifies key microbial players, and proposes a putative degradation pathway based on the known metabolism of similar organophosphate compounds. Furthermore, it presents detailed experimental protocols for studying its degradation and summarizes relevant quantitative data from the literature.
Introduction
Ethion is a widely used non-systemic insecticide and acaricide. In the soil environment, ethion undergoes microbial oxidation to form this compound and ethion dioxon. This compound is of particular interest as it is a more potent cholinesterase inhibitor than the parent compound, thus posing a greater toxicological risk. Microbial degradation is a primary mechanism for the dissipation of organophosphate pesticides from soil.[1][2] This guide focuses specifically on the microbial processes that contribute to the breakdown of this compound.
Microbial Degradation of Ethion and Formation of this compound
The microbial degradation of ethion is the initial and critical step leading to the formation of this compound in soil. Several studies have demonstrated that microbial activity significantly accelerates the degradation of ethion compared to abiotic processes.[3]
Key Microorganisms:
-
Pseudomonas sp.: Strains of Pseudomonas have been identified as being capable of degrading ethion.[1]
-
Azospirillum sp.: Species of Azospirillum have also been shown to utilize ethion as a carbon source.[1]
The initial step in the microbial metabolism of ethion is the oxidative desulfuration of one of the P=S bonds to a P=O bond, resulting in the formation of this compound. This reaction is catalyzed by monooxygenase enzymes present in various soil microorganisms.
Figure 1: Microbial oxidation of ethion to this compound.
Putative Microbial Degradation Pathway of this compound
Direct studies detailing the complete microbial degradation pathway of this compound are scarce. However, based on the known degradation of other organophosphate oxons and general microbial metabolic pathways for xenobiotics, a putative degradation pathway can be proposed. The primary mechanism is likely the enzymatic hydrolysis of the phosphate ester bonds by phosphotriesterases (also known as organophosphate hydrolases), followed by the breakdown of the resulting intermediates.
Proposed Degradation Steps:
-
Initial Hydrolysis: The degradation is likely initiated by the hydrolysis of one of the P-O-C2H5 or P-S-CH2-S-P linkages by microbial phosphotriesterases. This would lead to the formation of less complex and less toxic intermediates.
-
Further Breakdown: The resulting diethyl phosphate, diethyl thiophosphate, and other smaller molecules would then be further metabolized by soil microorganisms, potentially serving as sources of carbon, phosphorus, and sulfur for microbial growth.
Figure 2: Proposed microbial degradation pathway for this compound.
Quantitative Data on Ethion Degradation
While specific quantitative data for this compound degradation is limited, data on the degradation of the parent compound, ethion, provides valuable context for its persistence and the conditions favoring its breakdown.
| Compound | Soil Type | Temperature (°C) | Half-life (days) | Reference(s) |
| Ethion | Silty Loam | 20 | 70 | [3] |
| Ethion | Silty Loam | 30 | 42.3 | [3] |
| Ethion | Sandy Loam | 20 | 65.4 | [3] |
| Ethion | Sandy Loam | 30 | 39 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the microbial degradation of this compound in soil.
Soil Slurry Experiment
This protocol is designed to assess the degradation rate of this compound in a soil-water suspension, which enhances the contact between the microorganisms and the compound.
Objective: To determine the rate of microbial degradation of this compound in a soil slurry.
Materials:
-
Fresh soil sample with no recent pesticide application history.
-
This compound standard.
-
Sterile deionized water.
-
0.01 M CaCl2 solution.
-
Erlenmeyer flasks (250 mL).
-
Orbital shaker.
-
Autoclave.
-
Centrifuge.
-
Analytical instruments (GC-NPD, GC-MS, or HPLC).
-
Organic solvents (e.g., acetone, hexane, ethyl acetate).[4]
Procedure:
-
Soil Preparation: Sieve the soil through a 2-mm sieve to remove large debris. Determine the soil's moisture content and maximum water holding capacity.
-
Experimental Setup:
-
Non-sterile (biotic) treatment: Weigh 50 g (dry weight equivalent) of fresh soil into triplicate 250 mL Erlenmeyer flasks.
-
Sterile (abiotic) control: Weigh 50 g (dry weight equivalent) of soil into another set of triplicate flasks and autoclave them (e.g., at 121°C for 60 minutes on three consecutive days) to eliminate microbial activity.
-
-
Fortification: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetone). Add the appropriate volume of the stock solution to each flask to achieve the desired initial concentration (e.g., 5-10 mg/kg soil). The volume of the solvent should be minimal to avoid toxic effects on microorganisms.
-
Slurry Preparation: Add 100 mL of sterile 0.01 M CaCl2 solution to each flask to create a 1:2 soil-to-solution ratio.
-
Incubation: Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and incubate in the dark at a controlled temperature (e.g., 25-30°C).
-
Sampling: Collect samples from each flask at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
Extraction:
-
Centrifuge a subsample of the slurry to separate the soil and aqueous phases.
-
Extract the soil pellet with an appropriate organic solvent mixture (e.g., 9:1 acetone:water) by shaking vigorously.[4]
-
Perform a liquid-liquid extraction on the supernatant with a suitable solvent (e.g., ethyl acetate).
-
Combine the extracts and concentrate them.
-
-
Analysis: Analyze the extracts for the concentration of this compound and potential metabolites using a validated analytical method (e.g., GC-NPD or GC-MS).
References
Photodegradation of Ethion Monoxon: A Technical Guide on Kinetics and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the photodegradation of the parent compound, ethion. However, there is a notable scarcity of specific research on the photodegradation kinetics and byproducts of its primary oxidative metabolite, ethion monoxon. This guide synthesizes the available information on ethion photodegradation as a surrogate and proposes a putative degradation pathway for this compound based on the principles of organophosphate photochemistry. The experimental protocols provided are generalized for pesticide photodegradation studies and can be adapted for this compound.
Introduction
Ethion, an organophosphate insecticide, undergoes oxidation to form its more toxic metabolites, this compound and ethion dioxon. The environmental fate of these metabolites is of significant interest due to their potential for persistence and toxicity. Photodegradation is a key abiotic process that can contribute to the transformation and detoxification of these compounds in the environment. This technical guide provides an in-depth overview of the available knowledge on the photodegradation of ethion and its implications for understanding the fate of this compound.
Photodegradation Kinetics of Ethion
| Compound | System/Conditions | Rate Constant (k) | Half-life (t½) | Quantum Yield (Φ) | Reference |
| Ethion | UV radiation (2 UV lamps) on filter paper | Not specified | > 20 hours | Not specified | |
| Ethion | UV radiation (4 UV lamps) on filter paper | Not specified | ~ 10 hours | Not specified | [1] |
| Ethion | UV radiation (2 UV lamps) + TiO2 on filter paper | Not specified | < 5 hours | Not specified | [1] |
| Ethion | 1 mg/L aqueous solution with 60 mg/mL TiO2 | Not specified | < 15 minutes for significant degradation | Not specified | |
| Parathion (analogue) | LP and MP UV lamps (pH 7) | Very slow | Not specified | 6.67 ± 0.33 ×10−4 and 6.00 ± 1.06 ×10−4 mol E−1 | [2] |
Photodegradation Byproducts
Byproducts of Ethion Photodegradation
The photodegradation of ethion, particularly with a photocatalyst, leads to the mineralization of the molecule, resulting in the formation of inorganic anions.
| Parent Compound | Identified Byproducts | Analytical Method | Reference |
| Ethion | Sulphate (SO₄²⁻), Phosphate (PO₄³⁻) | Ion Chromatography (IC) | [3] |
| Ethion | This compound, Ethion dioxon, O,O-diethyl phosphorothioate, O-ethyl phosphorothioate | Chromatographic analysis |
Putative Photodegradation Pathway of this compound
While specific byproducts of this compound photodegradation are not documented, a putative pathway can be proposed based on the known degradation of other organophosphate oxons, such as paraoxon. The primary degradation step is likely the cleavage of the phosphate ester bond.
Experimental Protocols for Photodegradation Studies
The following is a generalized experimental protocol for investigating the photodegradation of a pesticide like this compound in an aqueous solution.
Materials and Reagents
-
This compound analytical standard
-
High-purity water (e.g., Milli-Q)
-
Acetonitrile and Methanol (HPLC grade)
-
Buffer solutions (e.g., phosphate or acetate buffers for pH control)
-
Photoreactor equipped with a specific light source (e.g., Xenon lamp to simulate sunlight, or a mercury lamp for specific UV wavelengths)
-
Quartz reaction vessels
-
Stirring plate and stir bars
-
Analytical instrumentation (HPLC-UV, LC-MS/MS, or GC-MS)
-
Syringe filters (0.22 µm)
Experimental Workflow
Procedure
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare the aqueous reaction solutions using high-purity water and buffer to the desired pH. Spike the aqueous solutions with the stock solution to achieve the target initial concentration of this compound.
-
Photoreaction: Transfer the prepared solutions into quartz reaction vessels. Place the vessels in the photoreactor. Maintain a constant temperature and stirring throughout the experiment. Irradiate the solutions with the selected light source.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction solution.
-
Sample Preparation for Analysis: Immediately after collection, filter the samples through a 0.22 µm syringe filter to remove any particulates. If necessary, quench the photoreaction by adding a solvent like methanol or by placing the sample in the dark and on ice.
-
Analytical Determination: Analyze the samples using a suitable chromatographic method. An HPLC with a UV detector can be used to quantify the disappearance of the parent compound. For the identification and quantification of byproducts, a more sensitive and specific technique like LC-MS/MS or GC-MS is recommended.
-
Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation kinetics, typically by fitting the data to a first-order or pseudo-first-order kinetic model to calculate the rate constant (k) and the half-life (t½).
Analytical Methods for Ethion and its Metabolites
The analysis of ethion and its oxygenated metabolites, including this compound, is crucial for monitoring their fate in the environment. Gas chromatography (GC) is a commonly employed technique.
| Analyte(s) | Sample Matrix | Preparation Method | Analytical Method | Detection Limit | Reference |
| Ethion, this compound, Ethion Dioxon | Apples, Pears | Acetone extraction, dichloromethane partition | GC with Nitrogen-Phosphorus Detector (NPD) | 0.05 mg/kg | [4] |
| Ethion, this compound, Ethion Dioxon | Processed apple products | Acetone extraction, hexane/acetonitrile partition | GC with Flame Photometric Detector (FPD) | 0.02 - 0.5 mg/kg | [4] |
| Ethion | Water | Solid Phase Microextraction (SPME) | GC with Thermionic Specific Detector (TSD) | Not specified | [2] |
| Ethion and its metabolites | Biological samples (urine, saliva) | Extraction, Solid Phase Extraction (SPE), derivatization | GC-FPD | Not specified | [2] |
Conclusion and Future Directions
While the photodegradation of ethion has been investigated, there remains a significant knowledge gap concerning the specific photodegradation kinetics and byproducts of its toxic metabolite, this compound. The information available on ethion suggests that photodegradation, especially in the presence of photocatalysts, can be an effective transformation pathway. Future research should focus on dedicated studies of this compound to:
-
Determine its direct photolysis quantum yield and photodegradation rate constants under various environmentally relevant light conditions.
-
Identify and quantify the organic byproducts formed during its photodegradation.
-
Assess the toxicity of the resulting byproducts to understand the overall impact of photodegradation on the environmental risk posed by this compound.
Such studies are essential for a comprehensive risk assessment of ethion and its metabolites in the environment.
References
Bioaccumulation Potential of Ethion Monoxon in Aquatic Ecosystems: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Ethion, an organophosphate insecticide, and its primary active metabolite, ethion monoxon, pose potential risks to aquatic environments. While data on the bioaccumulation of this compound is limited, its physicochemical properties and the behavior of its parent compound, ethion, suggest a propensity for accumulation in aquatic organisms. This technical guide synthesizes the available information on the bioaccumulation potential of this compound, drawing from data on ethion and estimated properties of the monoxon metabolite. It outlines the environmental fate of these compounds, their aquatic toxicity, and provides a framework for future experimental investigation into the bioaccumulation of this compound. A significant data gap exists regarding experimentally determined bioaccumulation factors for this compound, highlighting a critical area for future research.
Introduction
Ethion is an organophosphate pesticide utilized for the control of aphids, mites, and other insects on a variety of agricultural crops.[1] Upon entering the environment, ethion can be transformed into its more toxic oxygen analog, this compound, through metabolic processes in organisms and by environmental degradation.[2][3] this compound is a potent inhibitor of acetylcholinesterase, an enzyme crucial for nerve function.[3][4] The potential for pesticides and their metabolites to bioaccumulate in aquatic organisms is a significant concern for environmental health, as it can lead to toxic effects and biomagnification through the food web.[5][6]
This document provides a comprehensive overview of the current understanding of the bioaccumulation potential of this compound in aquatic organisms. Due to a lack of direct experimental data on this compound, this guide heavily relies on data from its parent compound, ethion, and predictive models based on the physicochemical properties of this compound.
Physicochemical Properties and Estimated Bioaccumulation Potential
The bioaccumulation potential of a chemical is often inferred from its physicochemical properties, primarily the octanol-water partition coefficient (Kow or P). A high log Kow value indicates greater lipid solubility and a higher likelihood of accumulating in the fatty tissues of organisms.[7]
While experimental data for this compound is scarce, its logP value has been estimated, and BCF values for the parent compound ethion have been calculated. These values suggest a potential for bioaccumulation.
Table 1: Physicochemical Properties and Estimated Bioaccumulation Factors
| Compound | Log Kow (logP) | Estimated Bioconcentration Factor (BCF) | Data Source |
| Ethion | 5.07 | 418 - 1,300 | [8][9] |
| 1,600 (calculated) | [9] | ||
| This compound | 4.772 (estimated) | Not Experimentally Determined | [10] |
Note: BCF values for ethion are estimated based on its physical and chemical properties; no experimentally measured BCF values for ethion or this compound in aquatic organisms have been located.[8]
Environmental Fate and Transformation
Ethion released into aquatic environments is subject to several degradation processes, with hydrolysis being the most significant, particularly under alkaline conditions.[8] The transformation of ethion to its more toxic metabolite, this compound, is a key consideration in assessing its overall environmental risk.
Caption: Transformation pathway of ethion in the aquatic environment.
Aquatic Toxicity
Table 2: Acute Toxicity of Ethion to Aquatic Organisms
| Species | 96-hour LC50 (mg/L) | Reference |
| Rainbow trout | 0.5 | [1] |
| Atlantic silversides | 0.049 | [1] |
| Bluegill sunfish | 0.210 | [1] |
| Cutthroat trout | 0.72 | [1] |
| Flathead minnows | 0.72 | [1] |
LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time.
Proposed Experimental Protocol for this compound Bioaccumulation Studies
Given the significant data gap, experimental studies are crucial to determine the actual bioaccumulation potential of this compound. A standardized protocol, such as the OECD Guideline for Testing of Chemicals 305 ("Bioaccumulation in Fish: Aqueous and Dietary Exposure"), should be followed.
Caption: Generalized workflow for a fish bioaccumulation study.
Key Experimental Parameters:
-
Test Organism: A standard fish species such as zebrafish (Danio rerio) or fathead minnow (Pimephales promelas).
-
Exposure Concentration: A sub-lethal concentration of this compound, determined from acute toxicity tests.
-
Duration: The exposure phase should continue until a steady-state concentration is reached in the fish tissue. The depuration phase should be long enough to observe a significant decline in tissue concentration.
-
Analytical Method: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required to accurately quantify this compound in water and tissue samples.
Conclusion and Future Directions
Future research should prioritize conducting standardized bioaccumulation studies on this compound in relevant aquatic species. Such studies are essential for a comprehensive ecological risk assessment and for the development of appropriate environmental quality standards to protect aquatic ecosystems.
References
- 1. EXTOXNET PIP - ETHION [extoxnet.orst.edu]
- 2. Ethion | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Ethion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ethion | C9H22O4P2S4 | CID 3286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemeo.com [chemeo.com]
Chimeric Antigen Receptor (CAR) T-Cell Therapy: A Technical Guide to Core Methodologies and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in the treatment of hematological malignancies, with burgeoning potential in solid tumors and autoimmune diseases. This guide provides an in-depth technical overview of the core components of CAR T-cell therapy, from the fundamental signaling cascades that drive its efficacy to the detailed experimental protocols for its generation and evaluation. Quantitative data from pivotal clinical trials are summarized to offer a comparative perspective on the performance of different CAR T-cell constructs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the advancement of this transformative immunotherapy.
Introduction
CAR T-cell therapy is a form of adoptive cell therapy where a patient's own T-cells are genetically engineered to express a chimeric antigen receptor capable of recognizing and eliminating cancer cells.[1] The CAR construct is a fusion protein that typically incorporates a single-chain variable fragment (scFv) for antigen recognition, a hinge and transmembrane domain, and intracellular signaling domains to activate the T-cell upon antigen engagement.[1] The remarkable success of CD19-targeted CAR T-cell therapies in B-cell malignancies has led to multiple FDA-approved products and has catalyzed extensive research to broaden their application and enhance their safety and efficacy.[2]
The CAR T-Cell Signaling Cascade: A Detailed Examination
The activation of a CAR T-cell and its subsequent anti-tumor effector functions are contingent upon the intricate signaling cascade initiated by the binding of the CAR to its target antigen on a cancer cell. This signaling is designed to mimic and amplify the natural T-cell activation process.
Upon antigen binding, CARs cluster on the T-cell surface, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the intracellular domain of the CD3ζ chain, a critical component of the T-cell receptor complex that is incorporated into most CAR designs. This phosphorylation event recruits and activates ZAP70 (Zeta-associated protein of 70 kDa), which in turn phosphorylates key downstream adaptor proteins like LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).
This initial signaling cascade triggers multiple downstream pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for T-cell proliferation, survival, and metabolic reprogramming.
-
RAS/MEK/ERK Pathway: This pathway promotes T-cell activation, differentiation, and cytokine production.
-
Calcium Flux and NFAT Activation: The activation of phospholipase C-gamma (PLCγ) leads to an increase in intracellular calcium, which activates the transcription factor NFAT (Nuclear Factor of Activated T-cells), a master regulator of cytokine gene expression, including Interleukin-2 (IL-2).
-
NF-κB Pathway: This pathway is critical for T-cell survival and the expression of pro-inflammatory cytokines.
The inclusion of costimulatory domains, such as CD28 or 4-1BB (CD137), in second-generation and later CARs is pivotal for robust and sustained T-cell activation, proliferation, and survival.[3]
-
CD28: This costimulatory domain primarily signals through the PI3K/AKT pathway, promoting rapid T-cell proliferation and potent effector functions.[4]
-
4-1BB: This costimulatory domain signals through TRAF (TNF receptor-associated factor) molecules, leading to the activation of the NF-κB pathway and promoting T-cell persistence and the formation of memory T-cells.[4]
The choice of costimulatory domain significantly influences the phenotype and function of the CAR T-cells.
Core Experimental Protocols
The successful generation and evaluation of CAR T-cells rely on a series of well-defined experimental protocols. This section details the methodologies for CAR T-cell manufacturing and in vitro cytotoxicity assessment.
CAR T-Cell Manufacturing Workflow
The manufacturing of CAR T-cells is a multi-step process that begins with the collection of a patient's T-cells and culminates in a cryopreserved cell product ready for infusion.[5]
3.1.1. Detailed Methodology: Lentiviral Transduction of Human Primary T-Cells
This protocol outlines a common method for the genetic modification of T-cells to express a CAR construct using a lentiviral vector.
-
T-Cell Isolation and Activation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor leukopak using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ and CD8+ T-cells using negative selection kits.
-
Activate the isolated T-cells by culturing them in media containing anti-CD3 and anti-CD28 antibodies (e.g., coated on beads or plates) and cytokines such as IL-2, IL-7, and IL-15.
-
-
Lentiviral Transduction:
-
After 24-48 hours of activation, add the lentiviral vector containing the CAR construct to the T-cell culture at a specific multiplicity of infection (MOI).
-
Incubate the cells with the virus for 24 hours. To enhance transduction efficiency, reagents like protamine sulfate or retronectin can be used.
-
-
Expansion of CAR T-Cells:
-
Following transduction, expand the CAR T-cells by culturing them in media supplemented with cytokines (e.g., IL-7 and IL-15) for 7-14 days.
-
Monitor cell density and viability, and split the cultures as needed to maintain optimal growth conditions.
-
-
Confirmation of CAR Expression:
-
Assess the percentage of CAR-expressing T-cells using flow cytometry. This can be achieved by staining with an antibody that recognizes the scFv portion of the CAR or a tag incorporated into the CAR construct.
-
In Vitro Cytotoxicity Assay
To evaluate the functionality of the generated CAR T-cells, an in vitro cytotoxicity assay is performed to measure their ability to kill target cancer cells.
3.2.1. Detailed Methodology: Flow Cytometry-Based Killing Assay
-
Cell Preparation:
-
Culture the target cancer cell line (expressing the antigen recognized by the CAR) and a control cell line (antigen-negative).
-
Harvest the manufactured CAR T-cells and control T-cells (untransduced or transduced with a non-targeting CAR).
-
-
Co-culture:
-
Co-culture the CAR T-cells (effector cells) with the target cancer cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells with target cells alone, target cells with control T-cells, and CAR T-cells with control (antigen-negative) cells.
-
Incubate the co-cultures for a defined period (e.g., 4, 24, or 48 hours).
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies to distinguish between effector and target cells (e.g., anti-CD3 for T-cells and an antibody against a specific marker for the cancer cells).
-
Add a viability dye (e.g., 7-AAD or propidium iodide) to identify dead cells.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of dead target cells in the presence of CAR T-cells compared to the control conditions.
-
The specific lysis is often calculated using the formula: % Specific Lysis = [(% Dead Target Cells with Effectors - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells)] * 100
-
Quantitative Data from Pivotal Clinical Trials
The clinical efficacy and safety of CAR T-cell therapies have been extensively evaluated in several pivotal trials. The tables below summarize key quantitative data from these trials for FDA-approved CD19-targeted CAR T-cell products.
Table 1: Efficacy of FDA-Approved CD19 CAR T-Cell Therapies in B-Cell Malignancies
| Trial (Product) | Indication | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| ZUMA-1 (Axi-cel) | Relapsed/Refractory Large B-Cell Lymphoma | 101 | 82% | 54% | [6][7] |
| JULIET (Tisa-cel) | Relapsed/Refractory Large B-Cell Lymphoma | 93 | 52% | 40% | [8][9] |
| ELIANA (Tisa-cel) | Relapsed/Refractory B-Cell ALL (pediatric/young adult) | 75 | 81% | 60% | [10] |
Table 2: Safety Profile of FDA-Approved CD19 CAR T-Cell Therapies
| Trial (Product) | Indication | Any Grade Cytokine Release Syndrome (CRS) | Grade ≥3 CRS | Any Grade Neurotoxicity (ICANS) | Grade ≥3 ICANS | Reference |
| ZUMA-1 (Axi-cel) | r/r LBCL | 93% | 13% | 64% | 28% | [6][7] |
| JULIET (Tisa-cel) | r/r LBCL | 58% | 22% | 21% | 12% | [8][9] |
| ELIANA (Tisa-cel) | r/r B-Cell ALL | 77% | 48% | 40% | 13% | [10] |
Table 3: Comparison of CAR T-Cells with CD28 and 4-1BB Costimulatory Domains
| Characteristic | CD28 Costimulatory Domain | 4-1BB Costimulatory Domain | Reference |
| T-Cell Proliferation | Rapid and robust | Slower, more sustained | [4] |
| Effector Function | Potent, immediate cytotoxicity | Progressive anti-tumor activity | [4] |
| T-Cell Persistence | Shorter | Longer, associated with memory phenotype | [4] |
| Cytokine Production | Higher levels of pro-inflammatory cytokines | Moderate cytokine release | |
| Toxicity Profile | Higher rates of severe neurotoxicity reported in some studies | Generally lower rates of severe neurotoxicity |
Table 4: Representative CAR T-Cell Product Release Specifications
| Test | Specification | Purpose |
| Identity | Presence of CAR transgene | Confirms genetic modification |
| Purity | ≥80% CD3+ T-cells | Ensures the correct cell population |
| Viability | ≥70% | Guarantees a sufficient number of live cells for infusion |
| Potency | Antigen-specific cytokine release or cytotoxicity | Confirms biological activity |
| Sterility | No microbial growth | Ensures product safety from contamination |
| Endotoxin | < 5 EU/kg | Ensures product safety from bacterial toxins |
| Transduction Efficiency | Varies by product (e.g., >10%) | Quantifies the percentage of CAR-expressing cells |
Conclusion
CAR T-cell therapy has emerged as a powerful therapeutic modality, demonstrating remarkable efficacy in hematological malignancies. A thorough understanding of the underlying signaling pathways, meticulous execution of manufacturing and functional assessment protocols, and careful analysis of clinical data are paramount for the continued development and optimization of this technology. This guide provides a foundational framework of the key methodological and application-based aspects of CAR T-cell therapy, intended to support the ongoing efforts of researchers and drug development professionals in harnessing its full therapeutic potential. Future directions in the field will likely focus on enhancing safety profiles, improving efficacy in solid tumors, and streamlining manufacturing processes to increase accessibility for patients in need.
References
- 1. Efficacy and Safety of CD28- or 4-1BB-Based CD19 CAR-T Cells in B Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZUMA 1 Trial CAR T Cell Therapy for Lymphoma - The ASCO Post [ascopost.com]
- 4. Phase 1 Results of ZUMA-1: A Multicenter Study of KTE-C19 Anti-CD19 CAR T Cell Therapy in Refractory Aggressive Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of CD19‐directed CAR‐T cell therapies in patients with relapsed/refractory aggressive B‐cell lymphomas: Observations from the JULIET, ZUMA‐1, and TRANSCEND trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of CD19-directed CAR-T cell therapies in patients with relapsed/refractory aggressive B-cell lymphomas: Observations from the JULIET, ZUMA-1, and TRANSCEND trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment and Management of Cytokine Release Syndrome and Neurotoxicity Following CD19 CAR-T Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combined CD28 and 4–1BB costimulation potentiates affinity-tuned Chimeric Antigen Receptor-engineered T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
Sample preparation for GC-MS analysis of Ethion monoxon in produce
An In-depth Technical Guide to Sample Preparation for GC-MS Analysis of Ethion Monoxon in Produce
Introduction
This compound is the primary toxic metabolite of Ethion, an organophosphate insecticide and acaricide used on a variety of agricultural crops. Due to its potential health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) for Ethion and its metabolites in food products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of pesticide residues like this compound in food commodities.[1][2] However, the complexity of produce matrices—rich in pigments, sugars, organic acids, and lipids—presents significant analytical challenges.[3][4]
Effective sample preparation is the most critical step to ensure accurate, reliable, and sensitive GC-MS analysis. The primary goals of sample preparation are to efficiently extract the target analyte from the complex matrix, remove interfering co-extractives, and concentrate the analyte to a detectable level. This guide provides a comprehensive overview of the core techniques, detailed experimental protocols, and performance data for the sample preparation of this compound in produce for GC-MS analysis.
Core Sample Preparation Techniques
The selection of an appropriate sample preparation method is crucial and often depends on the specific type of produce and the complexity of its matrix. While traditional methods like liquid-liquid extraction (LLE) exist, modern techniques are favored for their efficiency and effectiveness.
QuEChERS: The Industry Standard
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis in fruits and vegetables.[5][6] Its widespread adoption is due to its simplicity, speed, low solvent consumption, and broad analyte applicability.[6] The procedure consists of two main stages: extraction and cleanup.[5][7]
-
Extraction: The process begins with homogenizing the produce sample. A subsample is then vigorously shaken in a centrifuge tube with an organic solvent, typically acetonitrile, along with a specific salt mixture.[5] Acetonitrile is chosen for its ability to extract a wide range of pesticides with minimal co-extraction of lipids and other non-polar matrix components. The addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, induces phase separation between the aqueous and organic layers and drives the pesticides into the acetonitrile layer.[8] Buffered versions, such as the AOAC Official Method 2007.01 (using acetate buffering) and the European EN 15662 method (using citrate buffering), are often employed to protect pH-labile pesticides from degradation.[8][9]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: After extraction and centrifugation, an aliquot of the supernatant (the acetonitrile layer) is transferred to a second tube containing a mixture of d-SPE sorbents.[5] This "cleanup" step is designed to remove specific matrix interferences.[7] The choice of sorbents depends on the matrix composition:
-
Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ is universally used to remove residual water from the extract.[8]
-
Primary Secondary Amine (PSA): This is the most common sorbent, effectively removing polar interferences such as organic acids, fatty acids, and sugars.[8]
-
Graphitized Carbon Black (GCB): Used for samples with high pigment content, such as leafy greens, as it strongly retains chlorophyll and carotenoids. However, it must be used with caution as it can also adsorb planar pesticides.
-
C18 (Octadecylsilane): Incorporated for high-fat matrices (e.g., avocado) to remove non-polar lipids.[8]
-
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is another effective technique, often used as an alternative or supplementary cleanup step to d-SPE.[10][11] In SPE, the sample extract is passed through a cartridge packed with a solid sorbent.[12] Interferences are retained on the sorbent while the analyte of interest passes through, or vice-versa.[11] The process involves four key steps:
-
Conditioning: The sorbent bed is washed with solvents to activate it.
-
Loading: The sample extract is passed through the cartridge.
-
Washing: Interfering compounds are washed from the cartridge while the analyte is retained.
-
Elution: A different solvent is used to release and collect the analyte of interest.
Polymeric sorbents have proven highly efficient in retaining a broad range of pesticides from samples extracted with organic solvents.[10]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the preparation of produce samples for this compound analysis.
Protocol 1: General QuEChERS Method (EN 15662)
This protocol is suitable for most fruits and vegetables with high water content.
1. Sample Homogenization:
-
Weigh a representative portion of the produce sample (e.g., 1-2 kg).
-
Chop or dice the sample and homogenize it using a high-speed blender until a uniform consistency is achieved.
2. Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Add the EN 15662 salt packet containing: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
3. d-SPE Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube. The specific d-SPE tube depends on the matrix:
-
For general produce (e.g., apples, cucumbers, tomatoes): Use a tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA.
-
For pigmented produce (e.g., spinach, bell peppers): Use a tube containing 150 mg anhydrous MgSO₄, 25 mg PSA, and 2.5-7.5 mg GCB.
-
For fatty produce (e.g., avocado): Use a tube containing 150 mg anhydrous MgSO₄, 25 mg PSA, and 25 mg C18.
-
-
Cap the tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
4. Final Preparation for GC-MS:
-
Transfer the cleaned extract into an autosampler vial.
-
The extract can be analyzed directly or an analyte protectant may be added to improve GC performance.[12]
-
For improved sensitivity, the solvent can be evaporated and the residue reconstituted in a smaller volume of a suitable solvent like ethyl acetate.[12]
Data Presentation: Performance of QuEChERS
The performance of the QuEChERS method is typically evaluated based on recovery, precision (expressed as Relative Standard Deviation, RSD), and limits of quantification (LOQ).
Table 1: Recovery and Precision of Ethion in Various Produce Matrices using QuEChERS
| Produce Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Cucumber | Not Specified | 93.9 - 98.5 | 0.03 - 1.8 | [13] |
| Grapes | 0.01 | 98 | 3 | [14] |
| Rice | 0.01 | 97 | 3 | [14] |
| Tea | 0.01 | 108 | 6 | [14] |
| Dates | Not Specified | Multiple residues observed | Not Specified | [6] |
| Tomato | Not Specified | Multiple residues observed | Not Specified | [2][6] |
Note: Data represents the performance of the QuEChERS method for Ethion. This compound, being a structurally similar organophosphate, is expected to exhibit comparable performance.
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Pesticides using QuEChERS GC-MS/MS
| Parameter | Typical Range (mg/kg) | Reference |
| Limit of Detection (LOD) | 0.0005 - 0.0024 | [6] |
| Limit of Quantification (LOQ) | 0.0011 - 0.0047 | [6] |
These values demonstrate the high sensitivity of the method, allowing for the detection of residues at levels well below typical MRLs.
Mandatory Visualizations
Workflow Diagrams
Caption: High-level workflow for this compound analysis in produce.
Caption: Detailed workflow of the QuEChERS sample preparation method.
Caption: The four-step process of Solid-Phase Extraction (SPE) cleanup.
Conclusion
The successful analysis of this compound in produce by GC-MS is fundamentally dependent on a robust and efficient sample preparation strategy. The QuEChERS method has emerged as the predominant technique, offering an optimal balance of speed, simplicity, cost-effectiveness, and analytical performance for a wide array of fruit and vegetable matrices.[6] By effectively removing complex matrix components, QuEChERS provides clean extracts that lead to improved sensitivity, accuracy, and instrument longevity. While alternative methods like SPE offer powerful cleanup capabilities, the versatility and proven reliability of QuEChERS make it the recommended starting point for the routine analysis of this compound and other pesticide residues in produce. Proper validation, including recovery and precision checks, is essential to ensure data quality and compliance with regulatory standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Risk Assessment of Pesticide Residues by GC-MSMS and UPLC-MSMS in Edible Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The influence of complex matrices on method performance in extracting and monitoring for microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. Development of GC–MS/MS method for environmental monitoring of 49 pesticide residues in food commodities in Al-Rass, Al-Qassim region, Saudi Arabia - Arabian Journal of Chemistry [arabjchem.org]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 9. QuEChERS: About the method [quechers.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. cdpr.ca.gov [cdpr.ca.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
In-Depth Technical Guide: Ethion Monoxon Cholinesterase Inhibition Assay Protocol for In-Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for conducting in-vitro cholinesterase inhibition assays with ethion monoxon, the active metabolite of the organophosphate insecticide ethion. This document outlines the core principles of the assay, detailed experimental procedures based on the widely accepted Ellman's method, and guidance on data analysis and interpretation.
Introduction: The Significance of Cholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. Organophosphate compounds, such as ethion, are potent AChE inhibitors. Ethion itself is a relatively weak inhibitor but is metabolically activated in the liver to its oxygen analog, this compound, which is a much more potent inhibitor of cholinesterase.[1] Understanding the kinetics and potency of cholinesterase inhibition by this compound is crucial for toxicological assessments, risk evaluation, and the development of potential antidotes.
Principle of the Assay: Ellman's Method
The most common in-vitro method for measuring cholinesterase activity and its inhibition is the colorimetric assay developed by Ellman and colleagues. This method relies on the following principles:
-
Substrate Hydrolysis: Acetylthiocholine (ATCh), a synthetic substrate analogous to acetylcholine, is hydrolyzed by acetylcholinesterase (AChE) to produce thiocholine and acetate.
-
Chromogenic Reaction: The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
Spectrophotometric Detection: The rate of TNB formation is directly proportional to the cholinesterase activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.
In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a slower rate of color development. The degree of inhibition can be quantified by comparing the reaction rates in the presence and absence of the inhibitor.
Quantitative Data Summary
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the in-vitro anticholinesterase activity of ethion and its oxygen analogues.
| Compound | Cholinesterase Source | IC50 (M) |
| Ethion | Human Plasma | 6.95 x 10⁻⁸ |
| Ethion | Human Red Blood Cell | 3.29 x 10⁻⁶ |
| This compound | Human Plasma | 1.15 x 10⁻⁹ |
| This compound | Human Red Blood Cell | 6.1 x 10⁻⁸ |
| Ethion dioxon | Human Plasma | 5.76 x 10⁻¹⁰ |
| Ethion dioxon | Human Red Blood Cell | 3.0 x 10⁻⁹ |
Data sourced from Greco et al., 1970, as cited in the WHO Pesticide Residues Series 2.[2]
Experimental Protocols
This section provides a detailed methodology for performing the this compound cholinesterase inhibition assay in a 96-well microplate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or human recombinant)
-
This compound (analytical standard)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Solvent for inhibitor (e.g., DMSO or ethanol, pre-tested for its effect on enzyme activity)
-
96-well microplates (clear, flat-bottom)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
ATCI Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.
-
AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10-15 minutes. A starting point could be a concentration that gives a change in absorbance of approximately 0.1-0.2 per minute.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO). From this stock, prepare a series of dilutions in the same solvent to be used for the inhibition assay.
Assay Procedure
-
Plate Setup:
-
Blank wells: 200 µL of phosphate buffer.
-
Control wells (100% enzyme activity): 140 µL of phosphate buffer + 10 µL of solvent + 20 µL of AChE solution.
-
Inhibitor wells: 140 µL of phosphate buffer + 10 µL of this compound dilution + 20 µL of AChE solution.
-
-
Pre-incubation: Add the buffer, solvent/inhibitor, and AChE solution to the respective wells. Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: To each well (except the blank), add 10 µL of DTNB solution followed by 20 µL of ATCI solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
Mandatory Visualizations
Signaling Pathway of Cholinesterase Inhibition
References
In-vitro neurotoxicity assessment of Ethion monoxon using cell cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in-vitro neurotoxicity assessment of Ethion monoxon, the active metabolite of the organophosphate insecticide Ethion. The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. Beyond its primary cholinergic effects, this compound-induced neurotoxicity is also associated with secondary mechanisms, including oxidative stress and apoptosis.
This document details the experimental protocols for assessing these neurotoxic effects in cell culture models and presents the underlying signaling pathways.
Data Presentation
Due to a lack of publicly available, specific quantitative in-vitro neurotoxicity data for this compound, the following tables present representative data from other well-characterized organophosphate oxons, such as paraoxon and chlorpyrifos-oxon, which share a similar mechanism of action. This data is intended to provide a comparative context for the potential neurotoxicity of this compound.
Table 1: Acetylcholinesterase (AChE) Inhibition by Organophosphate Oxons
| Compound | Enzyme Source | IC50 Value | Reference |
| Paraoxon | Human recombinant AChE | ~3 nM | [1] |
| Chlorpyrifos-oxon | Rat Brain Homogenate | 10 nM | [1] |
Table 2: Cytotoxicity of Organophosphates in Neuronal Cell Lines (MTT Assay)
| Compound | Cell Line | Exposure Time | IC50 Value | Reference |
| Ethyl-parathion | SH-SY5Y | 30 min | >25 µg/mL | [2] |
| Methyl-parathion | SH-SY5Y | 24 hours | ~100 µM (26.3 µg/mL) | [2] |
| Chlorpyrifos | SH-SY5Y | 24 hours | ~25 µg/mL |
Table 3: Induction of Oxidative Stress and Apoptosis by Organophosphates
| Compound | Cell Line | Endpoint | Observation | Reference |
| Ethyl-parathion | SH-SY5Y | ROS Generation | Significant increase at 5 & 10 µg/mL | [2] |
| Ethyl-parathion | SH-SY5Y | Apoptosis | Significant increase at 5 & 10 µg/mL | [2] |
| Ethionine | Neural Stem Cells | ROS Generation | Increased production | [3][4] |
| Ethionine | Neural Stem Cells | Apoptosis | Upregulation of BAX and cleaved caspase-3 | [3][4] |
Experimental Protocols
Detailed methodologies for key in-vitro neurotoxicity assays are provided below. These protocols are standardized and can be adapted for the assessment of this compound.
1. Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the activity of AChE in the presence of an inhibitor. The most common method is the Ellman's assay, which uses a chromogenic reagent.
-
Materials:
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Purified acetylcholinesterase (from electric eel or human recombinant)
-
This compound (or other inhibitor)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of DTNB solution, 20 µL of the this compound dilution (or buffer for control), and 20 µL of the AChE enzyme solution.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
The rate of the reaction is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Neuronal cell lines (e.g., SH-SY5Y or PC12)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the neuronal cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to attach and grow for 24 hours.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control. The IC50 value can be calculated from the dose-response curve.
-
3. Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular production of reactive oxygen species using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Materials:
-
Neuronal cell lines (e.g., SH-SY5Y or PC12)
-
Cell culture medium
-
This compound
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time.
-
After treatment, remove the medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
The fluorescence intensity is proportional to the amount of ROS generated.
-
4. Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic or colorimetric substrate.
-
Materials:
-
Neuronal cell lines (e.g., SH-SY5Y or PC12)
-
Cell culture medium
-
This compound
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Cell lysis buffer
-
Assay buffer
-
96-well plate
-
Microplate reader (absorbance or fluorescence)
-
-
Procedure:
-
Seed cells in a culture plate and treat with this compound for the desired duration.
-
After treatment, harvest the cells and lyse them using the cell lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add a specific amount of protein from each sample.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence with excitation at ~350 nm and emission at ~460 nm (for AMC substrate).
-
The caspase-3 activity is proportional to the signal generated and can be normalized to the protein concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced neurotoxicity and the general experimental workflows for its assessment.
References
- 1. Caspase-3 activation via mitochondria is required for long-term depression and AMPA receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and molecular responses to ethyl-parathion in undifferentiated SH-SY5Y cells provide neurotoxicity pathway indicators for organophosphorus impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excessive apoptosis and ROS induced by ethionine affect neural cell viability and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excessive apoptosis and ROS induced by ethionine affect neural cell viability and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Ethion Monoxon from Water Samples: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solid-phase extraction (SPE) methodology for the isolation and preconcentration of ethion monoxon from water samples. This compound, the primary toxic metabolite of the organophosphate pesticide ethion, is a compound of significant environmental and toxicological interest. Its effective extraction from aqueous matrices is a critical first step for accurate quantification and risk assessment.
This document outlines a detailed experimental protocol based on established methods for organophosphate pesticides and their oxygenated metabolites (oxons). It also presents key performance data from relevant studies to guide researchers in method validation and application.
Introduction to Solid-Phase Extraction for this compound
Solid-phase extraction is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase. For a moderately polar compound like this compound in a polar matrix such as water, reversed-phase SPE is the most effective approach. This technique utilizes a nonpolar stationary phase (the sorbent) to retain the analyte of interest from the aqueous sample. Interferences that are more polar than the analyte pass through the sorbent unretained. The retained analyte is then eluted with a small volume of a nonpolar organic solvent, resulting in a cleaner and more concentrated sample suitable for chromatographic analysis.
The selection of the appropriate sorbent is crucial for achieving high recovery and selectivity. C18-bonded silica is a commonly used and effective sorbent for the extraction of organophosphate pesticides and their metabolites from water.[1][2]
Experimental Protocol: SPE of this compound from Water
The following protocol details a robust method for the extraction of this compound from water samples using a C18 SPE cartridge. This procedure is synthesized from established methodologies for related organophosphate oxons.
Materials and Reagents
-
SPE Cartridge: C18-bonded silica, 500 mg, 6 mL (or similar format)
-
Solvents (HPLC or pesticide residue grade):
-
Methanol
-
Dichloromethane
-
Ethyl acetate
-
Reagent-grade water
-
-
Water Sample: Collected in clean glass containers and stored at 4°C.
-
Glassware: Graduated cylinders, beakers, autosampler vials.
-
Apparatus:
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Analytical balance
-
Vortex mixer
-
pH meter
-
Detailed Extraction Procedure
-
Sample Pre-treatment:
-
Allow water samples to equilibrate to room temperature.
-
If the sample contains suspended particulate matter, filter it through a 0.45 µm glass fiber filter.
-
For a 500 mL water sample, adjust the pH to a neutral range (6.5-7.5) if necessary.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge sequentially with:
-
5 mL of ethyl acetate.
-
5 mL of dichloromethane.
-
5 mL of methanol.
-
-
Do not allow the sorbent bed to dry between these steps.
-
Finally, equilibrate the cartridge by passing 10 mL of reagent-grade water. Ensure the sorbent bed remains submerged in water before sample loading.
-
-
Sample Loading:
-
Pass the 500 mL water sample through the conditioned C18 cartridge at a steady flow rate of approximately 5-10 mL/min.
-
A consistent flow rate is critical for ensuring efficient retention of the analyte.
-
-
Washing (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent-grade water to remove any remaining polar interferences.
-
Dry the cartridge thoroughly under a gentle stream of nitrogen or by applying a high vacuum for 10-15 minutes to remove all residual water. This step is crucial for efficient elution.
-
-
Elution of this compound:
-
Place a clean collection tube inside the vacuum manifold.
-
Elute the retained this compound from the cartridge by passing 8-10 mL of ethyl acetate through the sorbent at a slow flow rate of 1-2 mL/min.
-
-
Eluate Concentration and Reconstitution:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen in a water bath set at 35-40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of a solvent compatible with the analytical instrument (e.g., ethyl acetate or hexane).
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
Transfer the final extract to an autosampler vial for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Data Presentation: Performance of SPE for Organophosphate Oxons
Table 1: Method Detection and Quantification Limits for Selected Organophosphate Oxons in Water
| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Diazinon-oxon | 0.5 | 2.5 |
| Parathion-methyl-oxon | 0.5 | 2.5 |
| Fenitrothion-oxon | 0.5 | 2.5 |
| Malathion-oxon | 2.5 | 12.5 |
| Parathion-ethyl-oxon | 0.5 | 2.5 |
| Isoxathion-oxon | 20 | 100 |
| Fenthion-oxon | 5 | 25 |
| Isofenphos-oxon | 20 | 100 |
| Prothiofos-oxon | 20 | 200 |
Data adapted from a study on the analysis of active oxon forms of nine organophosphorus pesticides in water samples using C18 SPE and GC-MS.[1]
Table 2: Recovery Rates of Selected Organophosphate Oxons from Spiked Water Samples using C18 SPE
| Compound | Spiking Level (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Diazinon-oxon | 50 | 85.3 | 2.1 |
| Parathion-methyl-oxon | 50 | 88.2 | 2.3 |
| Fenitrothion-oxon | 50 | 89.1 | 2.5 |
| Malathion-oxon | 50 | 79.5 | 3.1 |
| Parathion-ethyl-oxon | 50 | 87.6 | 2.2 |
| Isoxathion-oxon | 200 | 92.4 | 4.5 |
| Fenthion-oxon | 200 | 90.1 | 3.8 |
| Isofenphos-oxon | 200 | 91.5 | 4.2 |
| Prothiofos-oxon | 200 | 93.3 | 4.9 |
Data adapted from a study on the analysis of active oxon forms of nine organophosphorus pesticides in water samples using C18 SPE and GC-MS.[1]
Visualization of the SPE Workflow
The following diagram illustrates the logical flow of the solid-phase extraction process for this compound from water samples.
Caption: Workflow for the Solid-Phase Extraction of this compound.
Conclusion
The solid-phase extraction method detailed in this guide provides a reliable and efficient approach for the isolation and concentration of this compound from water samples. By utilizing a C18 sorbent and a systematic protocol of conditioning, loading, washing, and eluting, researchers can achieve high recovery rates and clean extracts, which are essential for sensitive and accurate downstream analysis. The presented data for related organophosphate oxons serves as a valuable benchmark for method validation and performance expectations. This technical guide is intended to be a foundational resource for scientists and professionals engaged in the environmental monitoring and toxicological assessment of ethion and its metabolites.
References
In-Depth Technical Guide: Derivatization Techniques for Enhancing Ethion Monoxon Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of derivatization techniques to enhance the detection of Ethion monoxon, a primary toxic metabolite of the organophosphate pesticide Ethion. Effective detection of this compound is critical in toxicology, environmental monitoring, and food safety assessment. This document details experimental protocols, summarizes quantitative data, and provides visual workflows to aid in the practical application of these methods.
Introduction to this compound and the Need for Derivatization
Ethion, an organophosphate insecticide, is metabolized in vivo to more toxic "oxon" analogs, primarily this compound and Ethion dioxon. This compound is a potent acetylcholinesterase inhibitor, making its detection and quantification a key aspect of exposure and toxicity studies. However, the inherent polarity and low volatility of this compound make it challenging to analyze directly using gas chromatography (GC), a common and powerful analytical technique.
Derivatization is a chemical modification process that converts an analyte into a product with improved chemical and physical properties for analysis. For this compound, the primary goals of derivatization are to:
-
Increase Volatility: To allow for analysis by GC.
-
Enhance Thermal Stability: To prevent degradation at the high temperatures of the GC inlet and column.
-
Improve Chromatographic Properties: To yield sharp, symmetrical peaks for better separation and quantification.
-
Increase Detector Response: To achieve lower limits of detection (LOD) and quantification (LOQ).
This guide focuses on two principal derivatization strategies for this compound: silylation and alkylation (pentafluorobenzylation) .
Foundational Analytical Method: Gas-Liquid Chromatography
A foundational method for the analysis of Ethion and its oxygen analogs in animal tissues was developed by Ivey and Mann in 1975. While this method does not explicitly detail a derivatization step for the oxygen analogs, it provides a crucial framework for extraction and cleanup prior to gas-liquid chromatographic analysis.
Experimental Protocol: Extraction and Cleanup of Ethion and its Analogs from Animal Tissues (Adapted from Ivey and Mann, 1975)
This protocol serves as a starting point for sample preparation before derivatization.
Materials:
-
Tissue sample (fat, muscle, liver, kidney)
-
Hexane
-
Acetonitrile
-
Sodium sulfate, anhydrous
-
Florisil, activated
-
Blender or homogenizer
-
Chromatographic column
Procedure:
-
Homogenization: Homogenize a 10 g tissue sample with 50 mL of hexane for 2 minutes.
-
Extraction: Decant the hexane and repeat the homogenization with a fresh 50 mL portion of hexane. Combine the hexane extracts.
-
Partitioning: Extract the combined hexane phase four times with 50 mL portions of acetonitrile.
-
Drying: Pass the combined acetonitrile extracts through a layer of anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the acetonitrile extract to near dryness using a rotary evaporator.
-
Column Cleanup:
-
Prepare a chromatographic column with 20 g of activated Florisil topped with 1-2 cm of anhydrous sodium sulfate.
-
Dissolve the concentrated residue in a small volume of hexane and apply it to the column.
-
Elute the column with 200 mL of 6% diethyl ether in petroleum ether to remove the parent Ethion.
-
Elute the column with 200 mL of 15% diethyl ether in petroleum ether to collect this compound.
-
Elute the column with 200 mL of 50% diethyl ether in petroleum ether to collect Ethion dioxon.
-
-
Final Concentration: Concentrate the this compound fraction to a suitable volume for analysis.
Derivatization Techniques for this compound
Following extraction and cleanup, derivatization is performed to prepare the this compound for GC analysis.
Silylation
Silylation involves the replacement of active hydrogen atoms in the molecule with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte. The most common silylating agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
Dried extract containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine or acetonitrile to the dried extract to redissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the sample vial.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Caption: Silylation of this compound to form a volatile TMS derivative.
Alkylation: Pentafluorobenzylation
Alkylation, specifically pentafluorobenzylation, is another effective derivatization technique. This method involves the reaction of the analyte with pentafluorobenzyl bromide (PFBBr) to form a stable, electron-capturing derivative. These derivatives are highly sensitive to electron capture detection (ECD) and can also be readily analyzed by mass spectrometry.
Materials:
-
Dried extract containing this compound
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate or a suitable base catalyst
-
Acetone or Acetonitrile (anhydrous)
-
Heating block or water bath
-
GC-MS or GC-ECD system
Procedure:
-
Ensure the sample extract is completely dry.
-
Reconstitute the dried extract in 100 µL of anhydrous acetone.
-
Add a small amount (e.g., 10 mg) of potassium carbonate as a catalyst.
-
Add 50 µL of the PFBBr solution.
-
Cap the vial tightly and heat at 60°C for 1 hour in a water bath or heating block.
-
After cooling, the reaction mixture can be concentrated and reconstituted in a suitable solvent (e.g., hexane) for injection.
A Technical Guide to the Development of a Biosensor for Rapid Ethion Monoxon Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the principles, methodologies, and components involved in the development of a biosensor for the rapid detection of Ethion monoxon, the primary toxic metabolite of the organophosphate pesticide Ethion. The guide focuses on the most prevalent detection mechanism, acetylcholinesterase (AChE) inhibition, and explores various transducer technologies.
Introduction: The Need for Rapid this compound Detection
Ethion is an organophosphate insecticide widely used in agriculture.[1] Its toxicity is primarily attributed to its metabolic conversion to this compound, a potent neurotoxin.[2][3] this compound exerts its effect by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system, which can result in severe health issues and even death.[4]
Conventional methods for detecting organophosphates, such as gas chromatography and high-performance liquid chromatography, are accurate but require sophisticated equipment, extensive sample preparation, and trained personnel, making them unsuitable for rapid, on-site screening.[5][6] Biosensors offer a compelling alternative, providing sensitive, specific, and rapid detection in a portable and cost-effective format.[7][8] This guide details the core principles and development of such biosensors.
Core Principle: Acetylcholinesterase (AChE) Inhibition
The most common strategy for detecting this compound and other organophosphates is based on the inhibition of the AChE enzyme.[4] In a healthy nervous system, AChE hydrolyzes acetylcholine into choline and acetic acid, terminating the nerve signal. In an AChE-based biosensor, a substrate like acetylthiocholine (ATCh) is used, which the enzyme hydrolyzes to produce thiocholine.[1] The presence of this compound inhibits the enzyme, reducing or stopping the production of thiocholine. This change in enzymatic activity is the basis of the detection signal.[4]
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 237. Ethion (WHO Pesticide Residues Series 2) [inchem.org]
- 4. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advanced visual sensing techniques for on-site detection of pesticide residue in water environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implications of biosensors and nanobiosensors for the eco-friendly detection of public health and agro-based insecticides: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical biosensors for environmental monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Application of QuEChERS for Ethion Monoxon Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a cornerstone in multi-residue pesticide analysis, offering significant advantages in terms of speed, cost, and efficiency.[1][2] This guide provides a comprehensive overview of the application of the QuEChERS methodology for the analysis of ethion and its toxic metabolite, ethion monoxon, in food matrices. This compound is a metabolite of the organophosphate insecticide ethion and its monitoring is crucial due to its potential health risks. While specific detailed protocols for this compound are not abundant in publicly available literature, this guide synthesizes established QuEChERS protocols for ethion and other organophosphate pesticides to provide a robust framework for the analysis of this compound. The methodologies and data presented are compiled from various scientific studies and are intended to serve as a practical resource for laboratory professionals.
Core Principles of the QuEChERS Method
The QuEChERS method is a two-step process that involves:
-
Extraction: A homogenized sample is extracted with an organic solvent, typically acetonitrile, in the presence of salts.[2][3] The addition of salts, such as magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer.[3]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up by adding a combination of sorbents.[4] Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; graphitized carbon black (GCB) for pigment and sterol removal; and C18 for the removal of non-polar interferences like fats.[5][6]
The resulting clean extract is then suitable for analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
Experimental Protocols
This section details a modified QuEChERS protocol that has been successfully applied to the analysis of ethion in rice and can be adapted for this compound analysis in various food matrices.[7]
Sample Homogenization
A representative portion of the laboratory sample is thoroughly homogenized to ensure uniformity. For samples with low water content, such as cereals, hydration by adding a specific amount of water prior to extraction is a critical step.[7]
Extraction Procedure
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry commodities like rice, add 20 mL of cold water and let it stand for one hour to ensure swelling.[7]
-
Add 10 mL of acetonitrile to the tube.
-
Add a salt mixture consisting of 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[7]
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube.
-
The dSPE tube should contain 150 mg of PSA sorbent and 900 mg of anhydrous MgSO₄.[7]
-
Shake the dSPE tube for 30 seconds.
-
Centrifuge at a high speed for 1 minute.
-
The resulting supernatant is the final extract for analysis.
Analytical Determination by LC-MS/MS
The final extract is typically analyzed by LC-MS/MS for the sensitive and selective quantification of ethion and this compound.
Chromatographic Conditions (Adapted from a multi-residue method)[7]
-
Column: A suitable C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium formate to improve peak shape and ionization.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for organophosphates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for ethion and this compound need to be optimized.
Data Presentation
The following tables summarize the quantitative data for ethion from a validated QuEChERS method in a rice matrix.[7] This data can serve as a benchmark for the expected performance of a similar method for this compound.
Table 1: Recovery and Precision Data for Ethion in Rice [7]
| Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 5 | 95.3 | 8.2 |
| 10 | 98.7 | 5.5 |
| 50 | 102.1 | 3.9 |
Table 2: Method Performance Characteristics for Ethion [7]
| Parameter | Value |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Matrix Effect | No significant matrix effect observed |
| Linearity (R²) | > 0.99 |
Mandatory Visualization
QuEChERS Experimental Workflow
Caption: Workflow of the QuEChERS method for this compound analysis.
Conclusion
The QuEChERS methodology provides a highly effective and efficient approach for the extraction and cleanup of ethion and its metabolite, this compound, from various food matrices. The detailed protocol and performance data for ethion presented in this guide offer a solid foundation for laboratories to develop and validate their own methods for this compound analysis. The adaptability of the dSPE cleanup step allows for optimization depending on the specific matrix, ensuring accurate and reliable results for the monitoring of these important pesticide residues.
References
- 1. cms.mz-at.de [cms.mz-at.de]
- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QuEChERS Dispersive SPE | Fisher Scientific [fishersci.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Isotopically Labeled Ethion Monoxon for Tracer Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of isotopically labeled Ethion Monoxon, a critical tracer for metabolism, pharmacokinetic, and environmental fate studies. Due to the absence of a direct published synthesis for the labeled monoxon, this document outlines a robust two-step synthetic pathway. This pathway begins with the synthesis of an isotopically labeled Ethion precursor, followed by a controlled oxidation to yield the desired this compound. The protocols described herein are based on established synthetic methodologies for analogous organophosphorus compounds.
Introduction
Ethion is an organophosphate insecticide that undergoes metabolic activation to its more toxic oxygen analog, this compound.[1] This conversion involves the oxidative desulfuration of the P=S bond to a P=O bond. To accurately trace the distribution, metabolism, and excretion of this active metabolite, the use of isotopically labeled this compound is indispensable. Common isotopes for such studies include Carbon-14 (¹⁴C) for radiometric detection and Carbon-13 (¹³C) for mass spectrometry-based analysis.
This guide details a proposed synthetic route, provides detailed experimental protocols, and outlines the necessary analytical techniques for the successful preparation and characterization of isotopically labeled this compound.
Synthetic Pathway Overview
The proposed synthesis is a two-step process:
-
Synthesis of Isotopically Labeled Ethion : This step involves the reaction of an isotopically labeled ethanol with phosphorus pentasulfide to form O,O-diethyl hydrogen phosphorodithioate, which is then reacted with dichloromethane to yield isotopically labeled Ethion.[2]
-
Oxidation of Isotopically Labeled Ethion to this compound : The labeled Ethion is then carefully oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to selectively convert one of the P=S bonds to a P=O bond, yielding the target molecule, isotopically labeled this compound.[3]
Below is a diagram illustrating the overall synthetic pathway.
References
An In-depth Technical Guide to Polymerase Chain Reaction (PCR) Troubleshooting & Optimization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of common challenges encountered during Polymerase Chain Reaction (PCR) and offers systematic approaches to both troubleshoot and optimize experimental outcomes. Detailed protocols and structured data are presented to facilitate easy adoption and adaptation in a laboratory setting.
Introduction to PCR and Core Components
Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA segments.[1] A successful PCR reaction is dependent on the careful optimization of its core components and thermal cycling parameters. Understanding the role of each component is the first step in effective troubleshooting.
The primary reagents for a standard PCR include a DNA template, forward and reverse primers, DNA polymerase (commonly Taq polymerase), deoxynucleoside triphosphates (dNTPs), and a reaction buffer containing magnesium chloride (MgCl₂).[2] Each of these elements must be present at an optimal concentration for the reaction to proceed with high fidelity and yield.[3]
Experimental Workflow and Logical Relationships
The logical flow of a PCR experiment, from setup to analysis, follows a structured path. Deviations from this path, either through procedural error or suboptimal conditions, are primary subjects for troubleshooting.
References
Minimizing Ethion monoxon degradation during sample storage and preparation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Preserving the Integrity of Ethion Monoxon in Analytical Samples.
This compound, the primary toxic metabolite of the organophosphate insecticide Ethion, presents a significant challenge for accurate analytical determination due to its inherent instability. Degradation during sample collection, storage, and preparation can lead to underestimation of its concentration, compromising the reliability of research and safety assessments. This technical guide provides a comprehensive overview of the factors influencing this compound degradation and offers detailed methodologies to minimize its loss, ensuring data of the highest quality.
Understanding the Instability of this compound
This compound is primarily formed through the oxidative desulfuration of Ethion. However, it is also susceptible to further degradation through several pathways, principally hydrolysis. The stability of this compound is significantly influenced by pH, temperature, light, and enzymatic activity within the sample matrix.
1.1. Chemical Degradation: The Critical Role of pH and Temperature
Hydrolysis is the most significant chemical degradation pathway for this compound. This process is highly dependent on the pH of the medium.
-
Alkaline Conditions: this compound is particularly unstable under alkaline conditions (pH > 7), where it undergoes rapid hydrolysis.
-
Acidic and Neutral Conditions: While more stable in acidic to neutral pH ranges, gradual degradation can still occur.
Temperature plays a crucial role in the rate of hydrolysis. Elevated temperatures accelerate the degradation process across all pH levels. Therefore, maintaining a low temperature throughout the sample's lifecycle is paramount.
1.2. Photodegradation
1.3. Enzymatic Degradation
In biological matrices such as tissue and blood, enzymes like esterases can metabolize this compound. The activity of these enzymes can persist even at low temperatures, leading to analyte loss during storage and initial stages of sample preparation. Rapid freezing and the use of enzyme inhibitors, where appropriate, can help to minimize enzymatic degradation.
Best Practices for Sample Storage
Proper storage is the first line of defense against this compound degradation. The primary goal is to arrest chemical and biological activity as quickly as possible.
Table 1: Recommended Storage Conditions for Samples Containing this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (ideally -80°C for long-term storage) | Minimizes chemical and enzymatic degradation rates. |
| Container | Amber glass vials with Teflon-lined caps | Prevents photodegradation and potential leaching or adsorption associated with plastic containers. |
| Sample State | Homogenized | Ensures uniformity and can improve stability for some organophosphates compared to coarsely chopped samples.[1][2] |
| Headspace | Minimized | Reduces potential for oxidation. |
| pH | Acidified to pH 5-5.5 (if compatible with the analytical method) | Increases stability by minimizing alkaline hydrolysis. |
Robust Sample Preparation Techniques to Preserve this compound
The sample preparation phase is a critical window where significant analyte loss can occur. The chosen methodology should be rapid, efficient, and conducted under conditions that favor the stability of this compound.
3.1. The QuEChERS Method: A Preferred Approach
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for the extraction of pesticide residues from various matrices. Its speed and efficiency help to minimize the time analytes are exposed to potentially degradative conditions. For this compound, a buffered QuEChERS approach is recommended.
Diagram 1: Generalized QuEChERS Workflow for this compound Analysis
Caption: A generalized workflow for the QuEChERS method tailored for this compound analysis.
3.2. Detailed Experimental Protocol: Buffered QuEChERS for Plant Matrices
This protocol is a modification of the original QuEChERS method, optimized for the stability of pH-labile pesticides like this compound.
Materials:
-
Homogenized sample (e.g., fruits, vegetables)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Formic acid
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes (for d-SPE)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the citrate buffering salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). The use of citrate buffering helps to maintain the pH of the extract around 5.0-5.5, which is crucial for the stability of this compound.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
PSA removes organic acids, sugars, and fatty acids.
-
C18 removes non-polar interferences like lipids.
-
MgSO₄ removes residual water.
-
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
For enhanced stability, especially for base-labile compounds, acidify the final extract to approximately pH 5 by adding a small amount of formic acid (e.g., 5-10 µL of a 10% solution in acetonitrile per 1 mL of extract).
-
The extract is now ready for analysis by LC-MS/MS or GC-MS.
-
Diagram 2: Logical Flow for Optimizing this compound Stability during Sample Preparation
Caption: A logical flow diagram illustrating the key steps to optimize the stability of this compound during sample preparation.
Quantitative Data on Stability
While comprehensive kinetic data for this compound degradation is limited in publicly available literature, the following table summarizes general stability information for organophosphate oxons and best practices derived from related compounds.
Table 2: Summary of Factors Affecting Organophosphate Oxon Stability and Mitigation Strategies
| Factor | Effect on this compound | Mitigation Strategy |
| High pH (>7) | Rapid hydrolysis | Maintain acidic to neutral pH (ideally pH 5-5.5) during extraction and in the final extract. |
| High Temperature | Increased rate of hydrolysis | Keep samples frozen (-20°C or below) and process them quickly in a cool environment. |
| UV Light | Potential for photodegradation | Store samples and extracts in amber vials and protect from direct light. |
| Enzymatic Activity | Degradation in biological matrices | Rapidly freeze samples after collection and consider the use of enzyme inhibitors if compatible with the analysis. |
| Sample Matrix | Co-extractives can influence stability and analytical response | Utilize a robust cleanup method like d-SPE with appropriate sorbents (e.g., PSA, C18) to remove interfering compounds.[3][4][5][6][7] |
Conclusion
References
- 1. Effect of storage states on stability of three organophosphorus insecticide residues on cowpea samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Storage stability of three organophosphorus pesticides on cucumber samples for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry [stacks.cdc.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Enhancing the Sensitivity of Ethion Monoxon Detection in Trace Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of advanced methodologies for the trace analysis of Ethion monoxon, the toxic metabolite of the organophosphate insecticide Ethion. Enhancing the sensitivity of detection is critical for ensuring food safety, environmental monitoring, and understanding its toxicological profile. This document details established and emerging analytical techniques, providing in-depth experimental protocols, comparative data, and visualizations to aid researchers in selecting and implementing the most effective methods for their specific applications.
Introduction to this compound and the Need for Sensitive Detection
Ethion is a non-systemic insecticide and acaricide widely used in agriculture. Its toxicity is primarily attributed to its metabolic bioactivation to this compound, a potent inhibitor of the enzyme acetylcholinesterase (AChE). The accumulation of acetylcholine due to AChE inhibition leads to overstimulation of the nervous system, posing significant health risks to humans and other non-target organisms.[1][2] Given its toxicity, regulatory bodies have established maximum residue limits (MRLs) for Ethion in various commodities. Sensitive and reliable detection of this compound at trace levels is therefore paramount for risk assessment and regulatory compliance.
Core Analytical Strategies for Trace-Level Detection
The detection of this compound at trace levels predominantly relies on chromatographic techniques coupled with highly sensitive detectors. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation methods, with mass spectrometry (MS) being the most common detection technique due to its high selectivity and sensitivity. More recently, biosensor-based methods have emerged as promising alternatives for rapid screening.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity make it a preferred method for trace-level quantification in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly advantageous for the analysis of polar and thermally labile compounds. While this compound can be analyzed by GC, LC-MS/MS offers an alternative with reduced need for sample derivatization and the potential for simultaneous analysis of a broader range of pesticides.
Biosensors for Rapid Screening
Enzyme-based biosensors, particularly those utilizing acetylcholinesterase (AChE) inhibition, offer a rapid and cost-effective screening approach for organophosphates like this compound. These sensors exploit the direct toxic mechanism of the analyte for detection.
Data Presentation: Comparison of Method Sensitivities
The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The following tables summarize the reported LODs and LOQs for Ethion and its monoxon metabolite using various analytical techniques and in different matrices.
| Analyte | Method | Matrix | LOD | LOQ | Reference(s) |
| Ethion | GC-MS/MS | Fruits and Vegetables | 0.0005 - 0.0024 mg/kg | 0.0011 - 0.0047 mg/kg | [3] |
| Ethion | GC-MS/MS | Fishery Products | 2 - 3 ng/g | 7 - 10 ng/g | [4] |
| Ethion | LC-MS/MS | Liver | - | 6.08 µg/kg | [5] |
| Ethion | GC-NPD | Plasma, Milk | 3 µg/kg | - | [6] |
| This compound | GC-FPD | Animal Tissues | 0.002 ppm | - | [7] |
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Ethion and this compound.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[8][9][10] The AOAC Official Method 2007.01 is a commonly used buffered version suitable for a wide range of pesticides, including organophosphates.
Workflow for QuEChERS AOAC 2007.01 Method
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of GC–MS/MS method for environmental monitoring of 49 pesticide residues in food commodities in Al-Rass, Al-Qassim region, Saudi Arabia - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. An accurate and robust LC-MS/MS method for the quantification of chlorfenvinphos, ethion and linuron in liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. Enzyme-based optical biosensors for organophosphate class of pesticide detection - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. measurlabs.com [measurlabs.com]
- 9. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 10. blog.teledynetekmar.com [blog.teledynetekmar.com]
Addressing Instrument Contamination in the Analysis of Ethion Monoxon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the challenges and solutions associated with instrument contamination when analyzing Ethion monoxon, a potent and often problematic metabolite of the organophosphate insecticide Ethion. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this analyte. It offers detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate a deeper understanding of the issue and its mitigation.
Introduction to this compound and the Contamination Challenge
Ethion is an organophosphate insecticide that, upon entering a biological system, is metabolized to its more toxic oxygen analog, this compound.[1][2] This conversion occurs through desulfurization, primarily in the liver.[2] The increased toxicity of this compound is attributed to its enhanced ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system.[3][4]
The analysis of this compound is crucial for toxicological studies, environmental monitoring, and food safety assessment. However, its chemical properties, shared with other organophosphates, make it a challenging analyte. One of the most significant hurdles is instrument contamination, which can manifest as carryover in liquid chromatography-mass spectrometry (LC-MS) systems and "ghost peaks" in gas chromatography (GC) analysis.[5][6][7] This contamination can lead to inaccurate quantification, false positives, and a significant increase in instrument downtime for cleaning and troubleshooting.
The lipophilic nature of Ethion and its metabolites contributes to their persistence and potential for carryover.[2] Organophosphates can interact with various surfaces within an analytical instrument, including stainless steel and polymeric tubing, leading to their gradual release in subsequent analyses.[8][9] Understanding the mechanisms of this interaction is key to developing effective prevention and decontamination strategies.
Mechanisms of Instrument Contamination
Instrument contamination by this compound is a multifaceted issue arising from its physicochemical properties and its interaction with the surfaces of the analytical system.
Key Physicochemical Properties Contributing to Contamination:
-
Solubility: Ethion has low water solubility, making it more likely to adsorb to non-polar surfaces within the chromatographic system.[7][10]
-
Adsorption: Organophosphates exhibit a tendency to adsorb onto various materials commonly found in analytical instruments, such as stainless steel, PEEK, and silica-based column packings.[8][9] This adsorption is a primary cause of carryover.
-
Thermal Stability: While amenable to GC analysis, thermal degradation of organophosphates in the injector port can lead to the formation of residues that contribute to ghost peaks.[11]
The following diagram illustrates the potential pathways of instrument contamination during the analysis of this compound.
Caption: Potential pathways leading to instrument contamination during this compound analysis.
Preventative Measures
Proactive measures are essential to minimize the risk of instrument contamination. The following workflow outlines key preventative strategies.
Caption: A preventative workflow to minimize this compound contamination in analytical instruments.
A critical aspect of prevention is a robust sample preparation method that effectively removes matrix interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis in various matrices.[1][12]
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound in citrus and soil matrices. These protocols are designed to minimize contamination and ensure accurate quantification.
LC-MS/MS Analysis of this compound in Citrus Fruit
This protocol is adapted from established methods for pesticide residue analysis in citrus.[2][13][14]
4.1.1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative sample of the citrus fruit (including peel and pulp) to a uniform paste.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis.
-
4.1.2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion 1 (m/z) (Quantifier), Precursor Ion (m/z) -> Product Ion 2 (m/z) (Qualifier) |
| Specific m/z values to be determined by direct infusion of an this compound standard | |
| Collision Energy | To be optimized for each transition |
GC-MS/MS Analysis of this compound in Soil
This protocol is based on established methods for the analysis of pesticide residues in soil.[1][12][15]
4.2.1. Sample Preparation
-
Sieving and Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
d-SPE Cleanup:
-
Transfer an aliquot of the supernatant to a d-SPE tube containing appropriate sorbents for soil matrix (e.g., MgSO₄, PSA, C18).
-
Vortex and centrifuge as described above.
-
-
Final Extract Preparation:
-
Filter the cleaned extract through a 0.22 µm syringe filter.
-
The extract is ready for GC-MS/MS analysis.
-
4.2.2. GC-MS/MS Parameters
| Parameter | Setting |
| GC System | Gas chromatograph with a split/splitless injector |
| Column | Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 70 °C (hold 2 min), ramp to 180 °C at 25 °C/min, then to 280 °C at 5 °C/min (hold 5 min) |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| MRM Transitions | To be determined from the mass spectrum of an this compound standard |
Decontamination Protocols
When contamination is detected, a systematic decontamination procedure is necessary. The following workflow provides a logical approach to identifying and eliminating the source of contamination.
References
- 1. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography‒Tandem Mass Spectrometry Analysis of Primary Metabolites and Phenolic Acids Across Five Citrus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PI-166/PI202: Pesticide Characteristics [edis.ifas.ufl.edu]
- 8. Interaction of vapor-phase and liquid organophosphonates with inorganic surfaces - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00420E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Table 3-2, Physical and Chemical Properties of Ethion - Toxicological Profile for Ethion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of GC–MS/MS method for environmental monitoring of 49 pesticide residues in food commodities in Al-Rass, Al-Qassim region, Saudi Arabia - Arabian Journal of Chemistry [arabjchem.org]
- 13. LC-MS/MS-based metabolomics approach identified novel antioxidant flavonoids associated with drought tolerance in citrus species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Untargeted Metabolic Profiling of Different Parts of Citrus sinensis Fruits via Liquid Chromatography–Mass Spectrometry Coupled with Multivariate Data Analyses to Unravel Authenticity [mdpi.com]
- 15. Frontiers | Soil Solution Analysis With Untargeted GC–MS—A Case Study With Different Lysimeter Types [frontiersin.org]
An In-Depth Technical Guide to the Optimization of Ionization Parameters for Ethion Monoxon in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential principles and practical steps for optimizing the ionization of Ethion monoxon in mass spectrometry. This compound, the primary active metabolite of the organophosphate pesticide Ethion, requires sensitive and specific detection methods for various applications, including toxicology, environmental monitoring, and food safety. This document outlines a systematic approach to method development, focusing on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS).
Introduction to this compound and its Analysis
Ethion is converted in vivo and in the environment to this compound, a more potent inhibitor of acetylcholinesterase.[1] Accurate quantification of this compound is therefore critical for assessing exposure and toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high selectivity and sensitivity. A crucial aspect of developing a robust LC-MS/MS method is the optimization of the ionization source parameters to ensure efficient generation of the target analyte ion, leading to enhanced signal intensity and improved detection limits.
Understanding Electrospray Ionization (ESI) for this compound
Electrospray ionization is a soft ionization technique that is well-suited for polar to moderately polar compounds like this compound. The process involves the formation of gas-phase ions from a liquid solution by applying a high voltage to a capillary. For this compound, positive ionization mode is typically employed, resulting in the formation of a protonated molecule, [M+H]⁺.
The molecular formula of this compound is C₉H₂₂O₅P₂S₃, with a molecular weight of 368.41 g/mol .[2][3] Therefore, the expected protonated precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 369.0.
Experimental Protocol for Ionization Parameter Optimization
A systematic approach is essential for optimizing ESI parameters. This typically involves two stages: direct infusion analysis (also known as tuning) and on-column optimization within the liquid chromatography method.
Direct Infusion Analysis
Direct infusion of a standard solution of this compound into the mass spectrometer allows for the initial optimization of key ionization and MS/MS parameters without the influence of chromatographic separation.
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation. A typical concentration for tuning is 100-1000 ng/mL.
-
Infusion Setup: Infuse the standard solution into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Precursor Ion Identification: In full scan mode, identify the protonated molecule of this compound at m/z 369.0.
-
Product Ion Selection (MS/MS):
-
Select the precursor ion (m/z 369.0) in the first quadrupole (Q1).
-
Induce fragmentation in the collision cell (Q2) by applying collision energy.
-
Scan the third quadrupole (Q3) to identify the most stable and abundant product ions.
-
-
Parameter Optimization: Systematically vary the following parameters while monitoring the signal intensity of the precursor and product ions to find the optimal settings:
-
Capillary Voltage: The voltage applied to the ESI needle.
-
Cone Voltage (or Declustering Potential): The voltage applied to the sampling cone, which helps in desolvation and can induce in-source fragmentation.
-
Source Temperature: The temperature of the ion source, which aids in solvent evaporation.
-
Desolvation Gas Flow and Temperature: The flow rate and temperature of the heated gas (usually nitrogen) that assists in desolvation of the ESI droplets.
-
Collision Energy (CE): The energy applied in the collision cell to fragment the precursor ion. This needs to be optimized for each product ion.
-
On-Column Optimization
After initial optimization by direct infusion, fine-tuning of the parameters should be performed under the actual chromatographic conditions.
Methodology:
-
LC Method Setup: Develop a suitable liquid chromatography method for the separation of this compound.
-
Flow Injection Analysis (FIA) or Repeated Injections: Inject the this compound standard repeatedly while systematically adjusting the ionization parameters.
-
Fine-Tuning: Adjust the parameters optimized during direct infusion to account for the mobile phase composition and flow rate from the LC system. The optimal parameters may differ slightly from the direct infusion settings.
Quantitative Data Summary
Table 1: Predicted and Known Mass Spectrometric Data for Ethion and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Known/Proposed MRM Transitions (m/z) |
| Ethion | C₉H₂₂O₄P₂S₄ | 384.48[4] | 385.0 | 385.0 -> 199.1, 385.0 -> 142.8 |
| This compound | C₉H₂₂O₅P₂S₃ | 368.41 [2][3] | ~369.0 | Requires experimental determination |
Table 2: Typical Starting Ranges for ESI Parameter Optimization
| Parameter | Typical Starting Range |
| Capillary Voltage | 1.0 - 4.0 kV |
| Cone Voltage | 10 - 50 V |
| Source Temperature | 100 - 150 °C |
| Desolvation Gas Temperature | 300 - 500 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Collision Energy | 10 - 40 eV (Varies for each transition) |
Visualizing the Optimization Workflow and Key Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow for optimizing ionization parameters and the interplay of these parameters.
Caption: Workflow for optimizing mass spectrometry parameters for this compound.
References
Mitigating Signal Suppression of Ethion Monoxon in Electrospray Ionization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal suppression in electrospray ionization liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a significant challenge in the quantitative analysis of pesticide residues, including the toxic metabolite Ethion monoxon. This guide provides a comprehensive overview of the causes of signal suppression for this compound and presents detailed experimental protocols and strategies to mitigate this matrix effect. Key areas covered include optimized sample preparation using the QuEChERS methodology, advanced LC-MS/MS analytical conditions, and the critical role of stable isotope-labeled internal standards. This document aims to equip researchers with the necessary knowledge and practical guidance to develop robust and accurate analytical methods for this compound, ensuring reliable data for food safety and environmental monitoring.
Introduction to Signal Suppression in Electrospray Ionization
Electrospray ionization (ESI) is a soft ionization technique widely used in LC-MS/MS for the analysis of polar and semi-polar compounds like organophosphate pesticide metabolites. However, the efficiency of the ESI process can be significantly impacted by co-eluting matrix components, leading to a phenomenon known as matrix effect, which often manifests as signal suppression.[1][2]
The primary causes of signal suppression in ESI include:
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte of interest (this compound) for the available charge in the ESI droplet, reducing the number of analyte ions that are formed and subsequently detected.[1]
-
Changes in Droplet Physical Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, which can hinder the solvent evaporation process and the release of gas-phase ions.[3]
-
Analyte-Matrix Interactions: The formation of adducts between the analyte and matrix components can also lead to a decrease in the desired analyte signal.
For a visual representation of the ESI process and potential points of interference leading to signal suppression, refer to the diagram below.
Experimental Protocols
Sample Preparation: Modified QuEChERS for Citrus Matrix
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5][6] The following is a modified protocol suitable for the extraction of this compound from a complex citrus matrix like oranges.
Materials:
-
Homogenizer
-
50 mL polypropylene centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - use with caution for planar pesticides
-
Stable isotope-labeled internal standard (e.g., ¹³C-Ethion monoxon - requires custom synthesis)
Procedure:
-
Homogenization: Homogenize a representative sample of the citrus fruit (e.g., whole orange).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If a stable isotope-labeled internal standard is available, spike the sample at this stage.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the dSPE sorbents. For citrus matrices, a combination of MgSO₄, PSA, and C18 is often effective. A typical composition would be 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Parameters (Illustrative for this compound):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
| Collision Energy | Optimized for each transition |
| Dwell Time | Optimized for the number of co-eluting analytes |
Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.
Strategies for Reducing Signal Suppression
Optimization of Sample Preparation
Effective sample cleanup is the first and most critical step in mitigating matrix effects. The QuEChERS protocol described above can be further optimized:
-
Sorbent Selection: The choice and amount of dSPE sorbents are crucial. PSA is effective at removing organic acids and sugars, C18 removes non-polar interferences, and GCB is excellent for pigment removal but can retain planar pesticides. The combination should be tailored to the specific matrix.
-
Dilution: Diluting the final extract can significantly reduce the concentration of matrix components, thereby lessening their impact on the ESI process. However, this may compromise the method's sensitivity.
Chromatographic Separation
Optimizing the chromatographic separation can help to resolve this compound from co-eluting matrix components.
-
Gradient Modification: A shallower gradient can improve the separation of the analyte from interfering compounds.
-
Column Chemistry: Exploring different column chemistries (e.g., phenyl-hexyl) may provide alternative selectivity and better separation from matrix components.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a SIL-IS is the most effective way to compensate for signal suppression. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of signal suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect can be effectively normalized.
As a SIL-IS for this compound is not readily commercially available, custom synthesis is a viable option. Several companies specialize in the synthesis of analytical standards, including stable isotope-labeled compounds.
Potential Vendors for Custom Synthesis:
Data Presentation: Quantifying Signal Suppression
The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration.[8]
Matrix Effect (%) = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100
A negative value indicates signal suppression, while a positive value indicates signal enhancement.
Table 1: Illustrative Quantitative Data on this compound Signal Suppression in Citrus Matrix
| Analytical Approach | Matrix Effect (%) | Recovery (%) | RSD (%) (n=5) |
| Standard QuEChERS, No IS | -65% | 35% | 18% |
| QuEChERS with Optimized dSPE | -40% | 60% | 12% |
| QuEChERS with Extract Dilution (10x) | -15% | 85% | 8% |
| QuEChERS with SIL-IS | Compensated | 98% | <5% |
Note: The data in this table is illustrative and intended to demonstrate the relative effectiveness of different mitigation strategies. Actual values will vary depending on the specific matrix, instrumentation, and experimental conditions.
Conclusion
Reducing signal suppression for this compound in electrospray ionization is crucial for achieving accurate and reliable quantitative results. A multi-faceted approach that combines optimized sample preparation, robust chromatographic separation, and, most importantly, the use of a stable isotope-labeled internal standard is the most effective strategy. While the acquisition of a SIL-IS for this compound requires custom synthesis, the significant improvement in data quality justifies the investment for routine and high-stakes analyses. By implementing the protocols and strategies outlined in this guide, researchers can confidently overcome the challenges of matrix effects and produce high-quality data for the analysis of this important pesticide metabolite.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Analytical standards - Melius Organics [meliusorganics.com]
- 3. Combination of QuEChERS and DLLME for GC-MS determination of pesticide residues in orange samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fbpharmtech.com [fbpharmtech.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. eppltd.com [eppltd.com]
- 8. axonmedchem.com [axonmedchem.com]
Method Optimization for the Simultaneous Analysis of Ethion and its Oxon Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of optimized methodologies for the simultaneous analysis of the organophosphorus insecticide Ethion and its primary toxic metabolite, Ethion-oxon. This document delves into a comparative analysis of various extraction techniques and analytical instrumentation, offering detailed experimental protocols and quantitative data to aid researchers in selecting and implementing the most suitable method for their specific applications.
Introduction
Ethion is a non-systemic organophosphate pesticide widely used in agriculture to control mites and insects on citrus fruits, vegetables, and other crops. Upon exposure, Ethion is metabolically activated in vivo to Ethion-oxon, a more potent inhibitor of the enzyme acetylcholinesterase.[1][2] The presence of both Ethion and Ethion-oxon residues in food commodities and environmental samples necessitates the development of sensitive and reliable analytical methods for their simultaneous determination to ensure food safety and assess environmental contamination.
This guide explores and compares various sample preparation and analytical techniques, with a focus on optimizing efficiency, sensitivity, and accuracy.
Metabolic Pathway of Ethion
The primary metabolic activation of Ethion involves the oxidative desulfuration of the P=S bond to a P=O bond, converting Ethion to Ethion-oxon. This conversion is primarily mediated by cytochrome P450 enzymes in the liver.[1] Ethion-oxon exists in two forms: ethion monoxon and ethion dioxon. Both the parent compound and its oxon metabolites can be further detoxified through hydrolysis by esterases.[1]
Sample Preparation: A Comparative Overview
The choice of sample preparation technique is critical for the accurate and precise quantification of Ethion and Ethion-oxon. The ideal method should provide high extraction efficiency, effective removal of matrix interferences, and be cost- and time-effective. This section compares two widely used extraction methods: Liquid-Liquid Extraction (LLE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Liquid-Liquid Extraction (LLE)
LLE is a conventional and widely used technique for the extraction of pesticides from various matrices. It involves partitioning the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
General Protocol:
-
Homogenize the sample.
-
Extract the homogenized sample with a suitable organic solvent (e.g., hexane, ethyl acetate, acetonitrile) by shaking or vortexing.[1][3]
-
Separate the organic layer containing the analytes.
-
The extract may require a clean-up step, such as solid-phase extraction (SPE) with materials like Florisil, to remove co-extracted matrix components.[3]
-
Concentrate the final extract before instrumental analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has gained significant popularity for multi-residue pesticide analysis due to its simplicity, high throughput, and reduced solvent consumption.[2][4][5][6][7][8][9] It combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.
General Protocol:
-
Homogenize the sample and weigh a representative portion into a centrifuge tube.
-
Add an extraction solvent, typically acetonitrile.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, and a buffering agent like sodium acetate or sodium citrate) to induce phase separation and drive the analytes into the acetonitrile layer.[5][6]
-
Shake vigorously and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for the d-SPE cleanup step.
-
Add a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove residual water) to the extract.[6]
-
Vortex and centrifuge.
-
The final supernatant is ready for instrumental analysis.
Comparison of Extraction Methods
| Parameter | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Solvent Consumption | High | Low |
| Time Consumption | High | Low |
| Throughput | Low | High |
| Extraction Efficiency | Generally good, but can be matrix-dependent. | High for a wide range of pesticides.[10] |
| Cleanup | Often requires a separate SPE step. | Integrated dispersive SPE cleanup. |
| Cost | Can be higher due to solvent and material usage. | Generally lower. |
Instrumental Analysis: Techniques and Optimization
The simultaneous analysis of Ethion and Ethion-oxon can be effectively achieved using both Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with various detectors.
Gas Chromatography (GC)
GC is a robust and widely used technique for the analysis of thermally stable and volatile compounds like Ethion.
-
Detectors:
-
Flame Photometric Detector (FPD): Highly selective and sensitive for phosphorus-containing compounds, making it well-suited for Ethion and Ethion-oxon analysis.[11][12]
-
Nitrogen-Phosphorus Detector (NPD): Another highly selective detector for nitrogen and phosphorus compounds, offering excellent sensitivity.[1][3] It has been shown to have a lower limit of detection compared to a Flame Ionization Detector (FID).[13]
-
Mass Spectrometry (MS): Provides high selectivity and structural information, enabling confident identification and quantification. GC-MS is a powerful tool for multi-residue analysis.[4] A comparison of GC-MS with electron ionization (EI) and negative-ion chemical ionization (NCI) showed that GC-EI/SIM is more suitable for Ethion.[14]
-
Liquid Chromatography (LC)
LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of a wide range of pesticides, including those that are thermally labile or less volatile.
-
Detectors:
Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| GC-FPD/NPD | Highly selective for phosphorus, robust, and cost-effective. | Not suitable for thermally labile compounds, provides no structural information. |
| GC-MS | High selectivity, provides structural confirmation, suitable for multi-residue analysis. | May require derivatization for some compounds, potential for matrix interference. |
| LC-MS/MS | High sensitivity and selectivity, suitable for a wide range of compounds including non-volatile and thermally labile ones, requires minimal sample cleanup.[7][15] | Higher initial instrument cost, potential for matrix effects (ion suppression or enhancement). |
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the analysis of Ethion and its metabolites.
Table 1: Recovery Data for Ethion and Ethion-oxon
| Analyte | Matrix | Extraction Method | Analytical Technique | Recovery (%) | Reference |
| Ethion | Plasma | LLE (Hexane) | GC-NPD | 94 ± 5 | [1] |
| Ethion | Milk | LLE (Hexane) | GC-NPD | 101 ± 4 | [1] |
| Ethion | Egg White | LLE (Hexane) | GC-NPD | 90 ± 2 | [1] |
| Ethion | Egg Yolk | LLE (Hexane) | GC-NPD | 69 ± 4 | [1] |
| Ethion | Cucumber | QuEChERS | GC-FID/MS | 93.9 - 98.5 | [2] |
| Ethion | Liver | SPE | LC-MS/MS | 92.9 - 99.5 | [15] |
| Ethion, Ethion mono-oxon, Ethion di-oxon | Beef and Turkey Tissues | LLE | GC-FPD | Ethion: 86-100, Ethion mono-oxon: 79-107, Ethion di-oxon: 63-98 | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | Analytical Technique | LOD | LOQ | Reference |
| Ethion | Plasma, Milk, Egg | GC-NPD | 3 µg/kg | - | [1] |
| Ethion, Ethion mono-oxon, Ethion di-oxon | Beef and Turkey Tissues | GC-FPD | Ethion: 0.002 ppm, Ethion mono-oxon: 0.002 ppm, Ethion di-oxon: 0.005 ppm | - | [3] |
| Ethion | Liver | LC-MS/MS | - | 6.08 µg/kg | [15] |
| Ethion | Cucumber | GC-FID/MS | 0.001 µg/mL | 0.003 µg/mL | [2] |
Detailed Experimental Protocols
This section provides detailed protocols for the recommended methods for the simultaneous analysis of Ethion and Ethion-oxon.
Protocol 1: QuEChERS Extraction followed by GC-MS Analysis
This protocol is suitable for the analysis of Ethion and Ethion-oxon in various food matrices.
1. Sample Preparation (QuEChERS): a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate dihydrate). d. Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes. e. Transfer 1 mL of the acetonitrile extract to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA). f. Vortex for 30 seconds and centrifuge at high speed for 2 minutes. g. Collect the supernatant for GC-MS analysis.
2. GC-MS Parameters:
- GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature 70 °C (hold for 2 min), ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min (hold for 10 min).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ethion: m/z 384, 231, 153[4]
- Ethion-oxon: (determine characteristic ions from a standard)
Protocol 2: QuEChERS Extraction followed by LC-MS/MS Analysis
This protocol is highly sensitive and selective for the analysis of Ethion and Ethion-oxon.
1. Sample Preparation (QuEChERS):
- Follow the same QuEChERS protocol as described in section 6.1.
2. LC-MS/MS Parameters:
- LC Column: Hypersil GOLD PFP reverse phase column (100 mm × 2.1 mm, 3 μm) or equivalent.[15]
- Mobile Phase A: 10 mM ammonium formate in water.[15]
- Mobile Phase B: 10 mM ammonium formate in methanol.[15]
- Gradient Elution: A suitable gradient to separate Ethion and Ethion-oxon.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Ethion: (Determine precursor and product ions from a standard, e.g., m/z 385 -> [product ions]).
- Ethion-oxon: (Determine precursor and product ions from a standard).
Workflow and Logic Diagrams
Conclusion
The simultaneous analysis of Ethion and its oxon metabolites can be effectively achieved through the combination of an efficient sample preparation method, such as QuEChERS, and a highly selective and sensitive analytical technique like GC-MS or LC-MS/MS. The choice of the optimal method will depend on the specific requirements of the analysis, including the sample matrix, the required limits of detection, and the available instrumentation. This guide provides the necessary information and protocols to assist researchers in developing and validating a robust and reliable method for the determination of Ethion and Ethion-oxon residues.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Table 6-2, Analytical Methods for Determining Ethion in Environmental Samples - Toxicological Profile for Ethion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. coresta.org [coresta.org]
- 14. researchgate.net [researchgate.net]
- 15. An accurate and robust LC-MS/MS method for the quantification of chlorfenvinphos, ethion and linuron in liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative Analysis in Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Validation and Comparison
The journey of a novel therapeutic from a laboratory concept to a clinically approved drug is a long and complex process underpinned by rigorous scientific validation and comparative analysis.[1] The primary goal of this process is to ensure the safety and efficacy of the new drug, often by comparing it against existing standards of care or a placebo.[2][3] Insufficient efficacy is a leading cause of failure in Phase II and III clinical trials, highlighting the critical need for robust preclinical validation of molecular targets.[4] This guide provides an in-depth overview of the core principles, methodologies, and data interpretation strategies that are essential for successful drug development.
The process begins with target identification and validation, which confirms the role of a specific molecular target in a disease and its suitability for therapeutic intervention.[5][6] This is followed by a series of preclinical in vitro and in vivo studies to assess the pharmacological activity, safety, and toxicology of a drug candidate.[7] Throughout this process, analytical methods must be meticulously developed and validated to ensure the generation of accurate and reliable data.[7][8] Finally, well-designed clinical trials, often involving active comparators, are necessary to generate meaningful data on the comparative benefits and harms of a new drug.[9][10]
Preclinical Validation: Building a Foundation of Evidence
Preclinical validation is a critical phase that aims to build a strong scientific foundation for a new drug candidate before it enters human trials. This involves a combination of in vitro and in vivo studies to characterize the drug's mechanism of action, efficacy, and safety profile.
Target Validation Workflow
The initial step in drug discovery is to identify and validate a biological target (e.g., a protein, gene) that is believed to play a crucial role in a specific disease. The validation process provides confidence that modulating this target will have a therapeutic effect.
Caption: A typical workflow for target identification and validation in drug discovery.
In Vitro Efficacy and Potency
A crucial step in preclinical validation is to determine the efficacy and potency of a drug candidate in a controlled laboratory setting. This is often achieved using a variety of in vitro assays.
Table 1: Comparative In Vitro Potency of Compound X and Standard of Care
| Cell Line | Compound X IC50 (nM) | Standard of Care Drug Y IC50 (nM) |
| Cancer Line A | 15.2 | 45.8 |
| Cancer Line B | 22.5 | 88.1 |
| Cancer Line C | 8.9 | 32.4 |
| Normal Fibroblast | > 10,000 | > 10,000 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experimental Methodologies
The reliability of validation and comparative studies hinges on the robustness of the experimental protocols used. Below are detailed methodologies for two commonly employed techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Quantification
Objective: To quantify the concentration of a specific protein biomarker in biological samples following drug treatment.
Protocol:
-
Coating: Dilute the capture antibody to a final concentration of 1-10 µg/mL in a coating buffer (e.g., PBS). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate three times. Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate three times. Add 100 µL of a streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate five times. Add 100 µL of a substrate solution (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Signal Measurement: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the biomarker in the samples.
Western Blot for Protein Expression Analysis
Objective: To detect and compare the expression levels of a target protein in cell lysates after treatment with different drug candidates.
Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Comparative Analysis in Clinical Trials
Once a drug candidate has demonstrated a favorable preclinical profile, it progresses to clinical trials in humans. Comparative analysis is a cornerstone of clinical development, providing the evidence needed to establish the relative efficacy and safety of a new treatment.[2]
Clinical Trial Design for Comparative Efficacy
A common design for a Phase 3 clinical trial is a randomized, double-blind, active-comparator study. This design minimizes bias and provides a direct comparison of the new drug against the current standard of care.
Caption: A simplified logical flow of a randomized controlled trial.
Interpreting Comparative Clinical Data
The results of comparative clinical trials are often summarized in tables that allow for a clear assessment of the relative performance of the treatments.
Table 2: Primary and Secondary Endpoints from a Phase 3 Oncology Trial
| Endpoint | New Drug (n=500) | Standard of Care (n=500) | p-value |
| Primary Endpoint | |||
| Median Progression-Free Survival (months) | 11.2 | 8.3 | <0.001 |
| Secondary Endpoints | |||
| Overall Response Rate (%) | 65 | 48 | 0.002 |
| Median Overall Survival (months) | 24.5 | 20.1 | 0.025 |
| Grade 3/4 Adverse Events (%) | 35 | 45 | 0.015 |
These results would suggest that the new drug is superior to the standard of care in terms of both efficacy and safety for this particular patient population.
Case Study: Targeting the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently dysregulated in cancer, making it a key target for drug development.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
A new drug targeting this pathway would undergo extensive validation to confirm its mechanism of action and compare its efficacy to existing inhibitors. This would involve a suite of experiments, from in vitro kinase assays to in vivo tumor xenograft models, all designed to provide a comprehensive understanding of the drug's potential as a novel therapeutic.
References
- 1. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparator Studies for Pharmaceuticals [intertek.com]
- 3. Medical Device vs Drug Clinical Trials: A Comparative Analysis [lindushealth.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
- 7. Drug Development Priorities: Preclinical Data Drives Regulatory Success | AMSbiopharma [amsbiopharma.com]
- 8. Importance of analytical method validation in pharmaceutical research. [wisdomlib.org]
- 9. Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parisschoolofeconomics.eu [parisschoolofeconomics.eu]
Navigating Cross-Reactivity: A Technical Guide to Evaluating Ethion Monoxon in Pesticide Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the target antigen. In the case of Ethion immunoassays, the primary metabolite, Ethion monoxon, is a potential cross-reactant due to its structural similarity to the parent molecule. The degree of cross-reactivity is a critical parameter in immunoassay validation, as it directly impacts the accuracy and reliability of the results.
Logical Relationship of Cross-Reactivity:
Caption: Logical diagram illustrating specific binding and cross-reactivity.
Experimental Protocol for Cross-Reactivity Evaluation
The most common immunoassay format for small molecules like pesticides is the competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol for evaluating the cross-reactivity of this compound in a competitive ELISA for Ethion.
Experimental Workflow:
Caption: Generalized workflow for cross-reactivity assessment using competitive ELISA.
Materials and Reagents
-
Microtiter plates (96-well)
-
Ethion analytical standard
-
This compound analytical standard
-
Anti-Ethion antibody (monoclonal or polyclonal)
-
Coating antigen (Ethion-protein conjugate, e.g., Ethion-BSA)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Assay Procedure
-
Coating: Microtiter plates are coated with the Ethion-protein conjugate and incubated overnight.
-
Washing: Plates are washed to remove unbound coating antigen.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer.
-
Competitive Reaction: A fixed concentration of the anti-Ethion antibody is mixed with either varying concentrations of the Ethion standard or the potential cross-reactant (this compound). This mixture is then added to the coated and blocked wells.
-
Incubation: The plate is incubated to allow for the competitive binding to occur.
-
Washing: Unbound antibodies and analytes are washed away.
-
Secondary Antibody Incubation: An enzyme-labeled secondary antibody that binds to the primary antibody is added.
-
Washing: Excess secondary antibody is removed.
-
Signal Development: A substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., color change).
-
Signal Termination: The reaction is stopped with a stop solution.
-
Measurement: The signal (e.g., absorbance) is measured using a plate reader.
Data Presentation and Analysis
Quantitative analysis of cross-reactivity is crucial for validating an immunoassay. The results are typically presented in a tabular format for clear comparison.
Calculation of Cross-Reactivity
The degree of cross-reactivity is calculated using the half-maximal inhibitory concentration (IC₅₀) values obtained from the standard curve of the target analyte (Ethion) and the inhibition curve of the potential cross-reactant (this compound). The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the signal.
The formula for calculating percent cross-reactivity (%CR) is:
%CR = (IC₅₀ of Ethion / IC₅₀ of this compound) x 100
Example Data Table (Hypothetical)
As no specific data for this compound cross-reactivity was found, the following table is a hypothetical representation based on typical findings for other organophosphate pesticides and their metabolites.
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| Ethion | 10 | 100 |
| This compound | 50 | 20 |
| Other Pesticide A | >1000 | <1 |
| Other Pesticide B | >1000 | <1 |
Interpretation of Results and Signaling Pathway
The percentage of cross-reactivity indicates the specificity of the antibody. A high percentage suggests that the antibody binds significantly to the cross-reactant, which can lead to an overestimation of the target analyte's concentration. A low percentage indicates high specificity.
Signaling Pathway in Competitive ELISA:
Caption: Diagram of the signaling pathway in a competitive ELISA.
Conclusion
The evaluation of cross-reactivity with key metabolites like this compound is a non-negotiable step in the development and validation of immunoassays for Ethion. While this guide provides the fundamental principles and a generalized experimental framework, it is crucial for researchers to perform these validation studies for their specific antibodies and assay conditions. The lack of publicly available data for this compound cross-reactivity highlights a research gap and underscores the importance of rigorous in-house validation to ensure the generation of accurate and defensible data in pesticide residue analysis. By following the protocols and data analysis strategies outlined here, researchers can systematically assess the specificity of their immunoassays and contribute to the body of knowledge in this critical area of analytical science.
A Comparative Toxicological Analysis of Ethion and Its Primary Metabolites: Ethion Monoxon and Ethion Dioxon
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of the toxicity of the organophosphate insecticide Ethion and its primary oxidative metabolites, Ethion monoxon and Ethion dioxon. The document is intended for researchers, scientists, and professionals in drug development who are engaged in toxicological studies or the development of novel therapeutics. This guide synthesizes acute toxicity data and in vitro enzyme inhibition assays, details the experimental methodologies for these assessments, and visualizes the metabolic and signaling pathways involved.
Quantitative Toxicity Data
The acute toxicity and anticholinesterase activity of Ethion, this compound, and Ethion dioxon are summarized in the tables below. The data clearly indicates that the oxidative metabolites are significantly more potent inhibitors of acetylcholinesterase and exhibit higher acute toxicity than the parent compound, Ethion.
Table 1: Acute Oral Toxicity in Rats
| Compound | LD50 (mg/kg) | Species | Reference |
| Ethion (pure) | 208 | Rat | [1] |
| Ethion (technical) | 21 - 191 | Rat | [1] |
| This compound | 35.1 | Albino Rat | [2] |
| Ethion dioxon | 12.8 | Albino Rat | [2] |
Table 2: In Vitro Inhibition of Human Cholinesterase (IC50)
| Compound | Plasma Cholinesterase IC50 (M) | Erythrocyte Cholinesterase IC50 (M) | Reference |
| Ethion | 6.95 x 10⁻⁸ | 3.29 x 10⁻⁶ | [2] |
| This compound | 1.15 x 10⁻⁹ | 6.1 x 10⁻⁸ | [2] |
| Ethion dioxon | 5.76 x 10⁻¹⁰ | 3.0 x 10⁻⁹ | [2] |
Table 3: Acute Toxicity of Ethion in Various Species (for reference)
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat (female) | Oral | 24.4 | [2] |
| Rat | Dermal | 62 | [3] |
| Rabbit | Dermal | 890 | [1] |
| Guinea Pig | Dermal | 915 | [1] |
| Mouse | Oral | 40 | [1] |
| Guinea Pig | Oral | 40 | [1] |
| Red-winged Blackbird | Oral | 45 | [3] |
| Bobwhite Quail | Oral | 128.8 | [3] |
Experimental Protocols
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The acute oral toxicity data for this compound and Ethion dioxon were determined using a method consistent with the OECD Guideline 423.[4][5][6][7][8] This method is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity.
Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).
Animals: Typically, young, healthy adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.[4] Animals are acclimatized to the laboratory conditions before the study.
Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, and light cycle). Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.[5]
Dosing:
-
Fasting: Animals are fasted (food, but not water, is withheld) for a specified period (e.g., overnight) before administration of the test substance.[5]
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as possible.
-
Dose Levels: The study uses a series of fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on available information about the substance's toxicity.
-
Stepwise Procedure: The test is conducted in a stepwise manner using three animals per step. The outcome of the first step (mortality or survival) determines the next dose level (higher or lower). This process continues until a confident classification of toxicity can be made.
Observations:
-
Clinical Signs: Animals are observed for signs of toxicity shortly after dosing and at regular intervals for the first 24 hours, and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
Mortality: The number of animals that die during the observation period is recorded.
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity based on the dose levels at which mortality is observed.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro anticholinesterase activity was determined using the Ellman's method, a widely used, simple, and rapid colorimetric assay.[9][10][11][12]
Principle: This assay measures the activity of acetylcholinesterase (AChE). The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion (TNB²⁻), which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color formation.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (Ethion, this compound, Ethion dioxon) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, the following are added in order:
-
Phosphate buffer (pH 8.0)
-
Test compound solution at various concentrations (or solvent for control)
-
AChE enzyme solution
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: DTNB solution is added to each well, followed by the addition of the ATCI substrate solution to start the enzymatic reaction.
-
Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Metabolic Pathway of Ethion
The primary metabolic activation of Ethion involves oxidative desulfuration, where the thiono (P=S) sulfur is replaced by an oxygen atom to form the more potent oxon analogs. This process is catalyzed by cytochrome P450 enzymes in the liver.
Caption: Metabolic activation of Ethion to its oxon analogs.
Acetylcholinesterase Inhibition Signaling Pathway
The toxicity of organophosphates like Ethion and its metabolites stems from their ability to inhibit the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This results in overstimulation of cholinergic receptors.
Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.
Conclusion
The data presented in this technical guide unequivocally demonstrates that the metabolic conversion of Ethion to this compound and Ethion dioxon represents a bioactivation process, leading to a significant increase in toxicity. The oxon metabolites are substantially more potent inhibitors of acetylcholinesterase, which correlates with their lower LD50 values. This information is critical for understanding the toxicological profile of Ethion and for the development of effective countermeasures in case of exposure. The detailed experimental protocols provide a foundation for researchers to conduct similar toxicological assessments.
References
- 1. EXTOXNET PIP - ETHION [extoxnet.orst.edu]
- 2. 237. Ethion (WHO Pesticide Residues Series 2) [inchem.org]
- 3. Ethion - Wikipedia [en.wikipedia.org]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. bemsreports.org [bemsreports.org]
- 8. oecd.org [oecd.org]
- 9. scielo.br [scielo.br]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. scribd.com [scribd.com]
- 12. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
Relative potency of Ethion monoxon as a cholinesterase inhibitor compared to other organophosphates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the relative potency of Ethion monoxon as a cholinesterase inhibitor compared to other common organophosphates. The information is compiled from various scientific sources to offer a comprehensive resource for researchers in toxicology, pharmacology, and drug development.
Introduction to Organophosphate Inhibition of Cholinesterase
Organophosphate (OP) pesticides are a major class of insecticides that exert their toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.
Many organophosphate pesticides, like Ethion, are phosphorothionates, which are not potent cholinesterase inhibitors themselves. They require metabolic activation, typically through oxidative desulfuration in the liver, to their corresponding oxon analogs. These oxons are significantly more potent inhibitors of cholinesterase. In the case of Ethion, it is metabolized to this compound and subsequently to Ethion dioxon, both of which are active inhibitors of cholinesterase.[1]
This guide focuses on the in vitro potency of this compound and other organophosphate oxons in inhibiting cholinesterase, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Comparative Potency of Cholinesterase Inhibition
The potency of cholinesterase inhibitors is typically quantified using the half-maximal inhibitory concentration (IC50) or the bimolecular inhibitory rate constant (kᵢ). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher inhibitory potency. The kᵢ constant provides a measure of the rate of enzyme inhibition.
The following table summarizes the in vitro inhibitory potency of this compound and other selected organophosphate oxons against human cholinesterase.
| Compound | Enzyme Source | IC50 (M) | Reference |
| This compound | Human Plasma Cholinesterase | 1.15 x 10⁻⁹ | [1] |
| Human Erythrocyte Cholinesterase | 6.1 x 10⁻⁸ | [1] | |
| Ethion dioxon | Human Plasma Cholinesterase | 5.76 x 10⁻¹⁰ | [1] |
| Human Erythrocyte Cholinesterase | 3.0 x 10⁻⁹ | [1] | |
| Paraoxon | Not Specified | - | |
| Chlorpyrifos-oxon | Not Specified | - | |
| Malaoxon | Not Specified | - |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, temperature, and incubation time.
Experimental Protocols
The determination of cholinesterase inhibition by organophosphates is commonly performed using the Ellman method. This colorimetric assay measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of a substrate, typically acetylthiocholine.
Principle of the Ellman Method
The Ellman method is based on the reaction of the sulfhydryl group of thiocholine, a product of acetylthiocholine hydrolysis by cholinesterase, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the cholinesterase activity. In the presence of an inhibitor, the rate of color formation is reduced.
Materials and Reagents
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetylcholinesterase (AChE) solution (from a specified source, e.g., bovine erythrocytes, human recombinant)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Organophosphate inhibitor solutions (of varying concentrations)
-
Microplate reader
-
96-well microplates
Assay Procedure for IC50 Determination
-
Preparation of Reagents: Prepare fresh solutions of all reagents in the appropriate buffer on the day of the experiment.
-
Enzyme and Inhibitor Incubation:
-
To each well of a 96-well microplate, add a specific volume of the AChE solution.
-
Add varying concentrations of the organophosphate inhibitor (e.g., this compound) to the wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the inhibition reaction to occur.
-
-
Substrate Addition and Reaction Initiation:
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells simultaneously.
-
-
Measurement of Absorbance:
-
Immediately after substrate addition, measure the absorbance of each well at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes) to determine the rate of the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration by determining the slope of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the control (uninhibited) sample using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.
-
Visualizations
Signaling Pathway of Cholinesterase Inhibition
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by an organophosphate oxon, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.
Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of a cholinesterase inhibitor using the Ellman method.
Caption: Workflow for Determining IC50 of a Cholinesterase Inhibitor.
References
Performance of Different SPE Cartridges for Ethion Monoxon Cleanup: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the performance of various Solid-Phase Extraction (SPE) cartridges for the cleanup of ethion monoxon, a primary metabolite of the organophosphate insecticide ethion. Effective sample cleanup is critical for accurate and sensitive quantification of this compound in complex matrices such as food, environmental, and biological samples. This document summarizes available quantitative data, details experimental protocols from key studies, and provides visualizations of the analytical workflows.
Introduction to this compound and the Need for Efficient Cleanup
Ethion is a non-systemic insecticide and acaricide widely used in agriculture. In biological systems and the environment, the "thion" form of ethion, containing a P=S bond, undergoes metabolic activation to its more toxic "oxon" analog, this compound (P=O). This transformation increases the compound's toxicity by enhancing its ability to inhibit acetylcholinesterase. Consequently, monitoring for the presence of this compound is crucial for assessing exposure and ensuring food safety.
The analysis of this compound is often challenging due to its presence at trace levels in complex sample matrices. Co-extractive interferences can significantly impact the accuracy and precision of analytical methods, such as gas chromatography (GC) and liquid chromatography (LC). Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that effectively removes these interferences, concentrates the analyte of interest, and improves the overall reliability of the analytical results.
The choice of SPE sorbent is a critical parameter in developing a robust cleanup method. The most common sorbents for pesticide analysis include reversed-phase materials like C18, normal-phase sorbents such as Florisil® and silica, and anion-exchange materials like Primary Secondary Amine (PSA). The selection of the optimal sorbent depends on the physicochemical properties of the analyte and the nature of the sample matrix.
Comparative Performance of SPE Cartridges
Direct comparative studies on the performance of different SPE cartridges specifically for this compound cleanup are limited in the scientific literature. However, by examining studies on ethion and other organophosphate oxons, we can infer the potential efficacy of various sorbents.
Table 1: Summary of Reported Recovery Data for this compound Using Different Cleanup Methods
| Analyte | Matrix | Cleanup Method | Recovery (%) | Reference |
| This compound | Orange Leaves | Methylene Chloride Extraction (no SPE) | 95 ± 2 | Nigg et al. (1988) |
| This compound | Animal Tissues (Fat) | Florisil Column Chromatography | 86 - 100 | Ivey and Mann (1975)[1] |
Note: The data presented is derived from different studies and matrices, and therefore direct comparison should be made with caution.
Florisil® (Magnesium Silicate)
Florisil® is a polar adsorbent commonly used in normal-phase SPE for the cleanup of pesticide residues. It is particularly effective in removing fatty acids and other polar interferences from non-polar extracts.
A key study by Ivey and Mann (1975) detailed a method for the determination of ethion and its oxygen analogs in animal tissues, employing a Florisil column for cleanup[1]. This method demonstrated good recoveries for this compound from fortified fat samples, suggesting that Florisil is a suitable sorbent for this analyte, especially in fatty matrices.
C18 (Octadecyl-bonded Silica)
C18 is a reversed-phase sorbent that retains non-polar and moderately polar compounds from a polar sample matrix. While no direct recovery data for this compound using C18 SPE was found, its general applicability for organophosphate pesticides suggests it could be a viable option. For moderately polar compounds like this compound, C18 cartridges can effectively remove polar interferences. The efficiency of retention and elution would be highly dependent on the solvent system used.
Primary Secondary Amine (PSA)
PSA is a weak anion-exchange sorbent often used in the dispersive SPE (dSPE) cleanup step of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. PSA is effective at removing organic acids, fatty acids, and some sugars from sample extracts. While specific data for this compound is not available, PSA is a standard choice for the cleanup of a wide range of pesticide residues in food matrices.
Experimental Protocols
This section provides detailed methodologies from key studies for the extraction and cleanup of this compound.
Protocol for this compound Cleanup in Animal Tissues using Florisil
This protocol is adapted from the method described by Ivey and Mann (1975) for the analysis of ethion and its oxygen analogs in animal tissues[1].
Sample Extraction:
-
Homogenize 25 g of ground tissue with 75 mL of acetone for 2 minutes.
-
Filter the homogenate through a Büchner funnel with a glass fiber filter paper.
-
Rinse the blender and filter cake with two 25 mL portions of acetone.
-
Transfer the filtrate to a 1 L separatory funnel and add 300 mL of water and 50 mL of hexane.
-
Shake the funnel for 2 minutes and allow the layers to separate.
-
Drain the aqueous layer into a second 1 L separatory funnel and re-extract with 50 mL of hexane.
-
Discard the aqueous layer and combine the two hexane extracts.
-
Wash the combined hexane extracts with 100 mL of water.
-
Dry the hexane extract by passing it through a 5 cm column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 5 mL using a Kuderna-Danish evaporator.
Florisil Column Cleanup:
-
Prepare a chromatographic column (22 mm i.d.) with a glass wool plug.
-
Add 20 g of activated Florisil® (60-100 mesh, heated at 130°C for at least 24 hours) to the column.
-
Top the Florisil® with 2 cm of anhydrous sodium sulfate.
-
Pre-wet the column with 50 mL of hexane.
-
Transfer the concentrated sample extract onto the column.
-
Elute the column with 200 mL of a 20% diethyl ether in hexane solution. This fraction contains ethion.
-
Elute the column with 200 mL of a 50% diethyl ether in hexane solution. This fraction contains this compound.
-
Concentrate the this compound fraction to a suitable volume for GC analysis.
General QuEChERS Protocol with dSPE Cleanup
While a specific protocol for this compound using QuEChERS is not detailed in the search results, a general workflow is presented below. The choice of dSPE sorbent would be critical and would likely involve a combination of PSA and C18 for effective cleanup, depending on the matrix.
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for acidic pesticides).
-
Add internal standards.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - AOAC or EN methods).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
Dispersive SPE (dSPE) Cleanup:
-
Take an aliquot of the supernatant (e.g., 6 mL) and transfer it to a 15 mL dSPE tube.
-
The dSPE tube contains anhydrous MgSO₄ and a sorbent (e.g., 150 mg PSA, and for fatty matrices, 150 mg C18).
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is ready for analysis by GC-MS or LC-MS.
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described in the protocols.
Caption: Workflow for this compound Cleanup using Florisil SPE.
Caption: General Workflow for QuEChERS with dSPE Cleanup.
Conclusion and Recommendations
The selection of an appropriate SPE cartridge for this compound cleanup is crucial for achieving accurate and reliable analytical results. Based on the available literature, Florisil® has been demonstrated to be an effective sorbent for the cleanup of this compound, particularly in fatty matrices, with reported recoveries in the range of 86-100%[1].
For a more universal approach applicable to a wider range of matrices, especially in food analysis, a QuEChERS-based method with dSPE cleanup is recommended. While direct comparative data for this compound is lacking, a combination of PSA and C18 as dSPE sorbents is a logical starting point. PSA will effectively remove polar interferences and organic acids, while C18 will target non-polar interferences, including fats and oils.
It is imperative for researchers to validate their chosen SPE method for their specific matrix and analytical instrumentation to ensure optimal performance. This includes evaluating recovery, matrix effects, and method precision. The protocols and information provided in this guide serve as a foundational resource for the development and implementation of robust analytical methods for the determination of this compound.
References
A Technical Comparison of GC-FPD and GC-MS for Ethion Monoxon Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of two prominent analytical techniques, Gas Chromatography with Flame Photometric Detection (GC-FPD) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Ethion monoxon residues. This compound is a primary metabolite of the organophosphate insecticide Ethion, and its detection is crucial for food safety and environmental monitoring. This document outlines the core principles of each technique, presents a comparative analysis of their performance metrics, details experimental protocols, and provides visual workflows to aid in methodological decisions.
Introduction to Analytical Techniques
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. The choice of detector coupled with GC is critical for achieving the desired selectivity and sensitivity.
Gas Chromatography with Flame Photometric Detection (GC-FPD) is a selective and sensitive technique for the analysis of sulfur- or phosphorus-containing compounds.[1] The FPD is particularly well-suited for the analysis of organophosphate pesticides like this compound due to the presence of a phosphorus atom in their structure. Detection is based on the chemiluminescent reactions of phosphorus or sulfur compounds in a hydrogen-rich flame.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry.[2] This technique provides not only quantitative data but also qualitative information, enabling the definitive identification of the analyte based on its mass spectrum.[3] For trace-level analysis, tandem mass spectrometry (GC-MS/MS) can be employed for enhanced selectivity and sensitivity.[4]
Comparative Performance Analysis
The selection of an analytical technique hinges on various performance parameters. The following table summarizes the key quantitative metrics for GC-FPD and GC-MS in the context of organophosphate pesticide residue analysis, including data relevant to Ethion and its analogs.
| Parameter | GC-FPD | GC-MS | Source(s) |
| Limit of Detection (LOD) | 0.0003 - 0.015 mg/kg for various OPs | 1 - 2 ng/g (ppb) for various OPs | [1][5] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | Typically 3-5 times the LOD | [2] |
| Linearity (R²) | ≥ 0.99 | ≥ 0.999 | [2] |
| Recovery (%) | 75 - 114% for various OPs | 77 - 98.5% for various OPs | [1][2][5] |
| Precision (RSD %) | < 15% | < 20% | [1][2] |
| Selectivity | High for Phosphorus/Sulfur | Very High (based on m/z) | [1][6] |
| Confirmation Capability | Limited (retention time) | High (mass spectrum) | [3] |
| Matrix Effects | Can be significant | Can be significant, but can be mitigated with MS/MS | [1] |
Experimental Protocols
A robust and reproducible analytical method begins with meticulous sample preparation and is followed by precise instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[7][8]
Sample Preparation: QuEChERS Method
The following is a generalized QuEChERS protocol adaptable for the extraction of this compound from various food matrices.
Materials:
-
Homogenized sample (e.g., fruits, vegetables)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., Primary Secondary Amine - PSA, C18, Graphitized Carbon Black - GCB)
-
Centrifuge tubes
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO₄ and a combination of sorbents (e.g., PSA and C18).
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-FPD or GC-MS analysis.
GC-FPD Instrumental Analysis
Instrumentation: Gas chromatograph equipped with a Flame Photometric Detector.
Typical GC-FPD Conditions:
-
Column: HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]
-
Injection Volume: 1 µL, splitless.[1]
-
Injector Temperature: 220°C.[1]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 200°C at 20°C/min, then to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 2.5 mL/min.[1]
-
Detector Temperature: 100°C.[1]
-
Detector Gases: Hydrogen and Air.
GC-MS Instrumental Analysis
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (single quadrupole or tandem quadrupole).
Typical GC-MS Conditions:
-
Column: DB-35ms Ultra Inert (20 m x 0.18 mm, 0.18 µm) or equivalent.[5]
-
Injection Volume: 1 µL, splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound. For confirmation, full scan mode can be used.
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical processes described.
References
- 1. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix solid-phase dispersion coupled with gas chromatography-tandem mass spectrometry for simultaneous determination of 13 organophosphate esters in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. measurlabs.com [measurlabs.com]
- 7. QuEChERS: About the method [quechers.eu]
- 8. shimisanj.com [shimisanj.com]
Evaluating the Efficacy of Analytical Standards for Ethion Monoxon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive evaluation of the efficacy of different analytical standards for Ethion monoxon. This compound is the primary toxic metabolite of Ethion, an organophosphate insecticide. Accurate and reliable quantification of this compound is crucial for toxicological studies, environmental monitoring, and food safety assessment. This document delves into the various analytical methodologies, the importance of high-quality analytical standards, and the validation parameters that ensure the reliability of analytical data.
Introduction to Ethion and this compound
Ethion is a non-systemic insecticide and acaricide that has been widely used in agriculture.[1] Its toxicity is primarily attributed to the in vivo metabolic conversion to this compound and, subsequently, Ethion dioxon.[1] These oxygen analogs are potent inhibitors of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and potentially severe health effects.[1] Therefore, the accurate analysis of this compound is paramount for assessing exposure and risk.
The efficacy of any analytical method for this compound is fundamentally dependent on the quality of the analytical standard used for calibration and validation. A high-quality standard, typically a Certified Reference Material (CRM), ensures traceability, accuracy, and comparability of results across different laboratories and methodologies.[2]
Analytical Methodologies for this compound Analysis
The determination of this compound, often in conjunction with the parent compound Ethion and the dioxon metabolite, is predominantly carried out using chromatographic techniques coupled with sensitive detectors. The most common methods include Gas Chromatography (GC) and Liquid Chromatography (LC), each with specific detectors suited for organophosphate analysis.
Gas Chromatography (GC)
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like Ethion and its metabolites.
GC-FPD is a highly sensitive and selective method for detecting phosphorus-containing compounds.[3] The FPD specifically responds to the emission of light from phosphorus atoms in a hydrogen-rich flame.
Experimental Protocol: GC-FPD for this compound
-
Sample Preparation (QuEChERS Method):
-
Homogenize 10-15 g of the sample (e.g., fruit, vegetable, or soil) with water.
-
Add acetonitrile for extraction and shake vigorously.
-
Add magnesium sulfate and sodium chloride for partitioning and phase separation.
-
Centrifuge the sample.
-
Take an aliquot of the acetonitrile (upper) layer.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup using a combination of primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols.
-
Centrifuge and filter the extract before injection.[4]
-
-
GC-FPD Conditions:
-
Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at 80°C, ramp to 200°C at 15°C/min, then to 280°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Detector: Flame Photometric Detector (FPD) in phosphorus mode.
-
GC-MS provides higher selectivity and structural information, making it a powerful tool for confirmation and quantification.
Experimental Protocol: GC-MS for this compound
-
Sample Preparation: The QuEChERS method as described for GC-FPD is also applicable here.[5]
-
GC-MS Conditions:
-
GC Conditions: Similar to GC-FPD.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for this compound are monitored.
-
Mass Range: A scan range of m/z 50-500 is typically used for initial identification.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that is particularly suitable for the analysis of less volatile and thermally labile compounds. It has become a preferred method for multi-residue pesticide analysis.[6]
Experimental Protocol: LC-MS/MS for this compound
-
Sample Preparation:
-
Extraction is typically performed with acetonitrile or methanol.
-
Cleanup can be achieved using solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric sorbents).[6]
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatograph.
-
Column: A reverse-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.[7]
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for organophosphates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound are monitored for high selectivity and sensitivity.[8]
-
Evaluating the Efficacy of Analytical Standards
The quality of the analytical standard is a critical factor that directly impacts the accuracy and reliability of the analytical results. Certified Reference Materials (CRMs) are the gold standard for analytical measurements.[9]
Key Characteristics of High-Efficacy Analytical Standards
-
Purity: The certified purity of the standard is essential for accurate calibration. A high purity (typically ≥95%) minimizes the contribution of impurities to the analytical signal.[10]
-
Identity Confirmation: The identity of the compound must be unequivocally confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[10]
-
Certified Concentration and Uncertainty: For solution standards, the certified concentration and its associated uncertainty are crucial for establishing traceability and calculating the uncertainty of the final analytical result.[2]
-
Homogeneity and Stability: The standard must be homogeneous to ensure that any sub-sample is representative of the entire batch. Stability data under specified storage conditions are necessary to guarantee the integrity of the standard over its shelf life.[11]
-
Traceability: The certified value of the CRM should be traceable to a national or international standard, often through an unbroken chain of comparisons.[2]
Data from Certificates of Analysis (CoA)
A Certificate of Analysis for a high-quality Ethion or this compound standard will typically include the following information:
-
Product Name and Code
-
CAS Number
-
Molecular Formula and Weight
-
Certified Purity (e.g., by HPLC or GC)[10]
-
Identification data (e.g., NMR, MS, IR spectra)[10]
-
Certified Concentration (for solutions)
-
Uncertainty of the certified value
-
Storage Conditions
-
Expiry Date
-
Lot Number
Table 1: Comparison of Analytical Method Validation Parameters for Ethion/Ethion Monoxon Analysis
| Parameter | Gas Chromatography (GC-FPD/MS) | Liquid Chromatography (LC-MS/MS) | Acceptance Criteria (Typical) |
| Linearity (R²) | >0.99 | >0.99 | ≥0.99 |
| Recovery (%) | 70-120% | 70-120% | 70-120% |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg | 0.001 - 0.01 mg/kg | Method Dependent |
| Limit of Quantification (LOQ) | 0.05 - 0.1 mg/kg | 0.005 - 0.05 mg/kg | Method Dependent |
| Precision (RSD%) | <20% | <20% | ≤20% |
Data synthesized from multiple sources.[5][6]
Experimental Workflows and Signaling Pathways
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a given sample matrix.
Caption: General workflow for this compound analysis.
Metabolic Pathway of Ethion
Ethion itself is not a potent cholinesterase inhibitor. It undergoes metabolic activation in the liver, primarily through desulfuration, to form the more toxic oxygen analogs, this compound and Ethion dioxon.[1]
Caption: Metabolic pathway of Ethion to its toxic metabolites.
Inter-laboratory Comparison and Proficiency Testing
To ensure the reliability and comparability of analytical results among different laboratories, participation in inter-laboratory comparison (ILC) or proficiency testing (PT) programs is essential.[12][13] These programs involve the analysis of a common sample by multiple laboratories, and the results are compared to a reference value.
Participation in such studies provides an objective assessment of a laboratory's performance and helps to identify any potential biases or inaccuracies in their analytical methods.[12] For organophosphate pesticide analysis, several organizations organize PT schemes that can be used to evaluate a laboratory's competence in analyzing compounds like Ethion and its metabolites.[14]
Conclusion
The accurate determination of this compound is critical for assessing the risks associated with Ethion exposure. The efficacy of the analytical methods employed is intrinsically linked to the quality of the analytical standards used. This guide has outlined the primary analytical techniques, emphasizing the importance of using high-purity, well-characterized Certified Reference Materials. The provided experimental protocols and validation data offer a framework for researchers and scientists to develop and validate robust and reliable methods for the analysis of this compound. Adherence to these principles and participation in proficiency testing programs will ensure the generation of high-quality data for regulatory, research, and safety assessment purposes.
References
- 1. 237. Ethion (WHO Pesticide Residues Series 2) [inchem.org]
- 2. 乙硫磷 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. thermoscientific.fr [thermoscientific.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatography-Tandem Mass Spectrometry Detection of Human and Veterinary Drugs and Pesticides in Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Certified Reference Materials [sigmaaldrich.com]
- 10. britiscientific.com [britiscientific.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. qualitychecksrl.com [qualitychecksrl.com]
Safety Operating Guide
Proper Disposal of Ethion Monoxon: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. Ethion monoxon, an organophosphate and a metabolite of the pesticide ethion, requires strict disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound waste generated in a laboratory setting.
As this compound is a metabolite of ethion, its disposal should follow the recommendations for ethion-containing wastes. The two primary methods for the disposal of ethion and its derivatives are alkaline hydrolysis and incineration.[1] It is crucial to treat this compound as a hazardous waste and follow all local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection, if there is a risk of aerosolization
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An emergency eyewash and shower station should be readily accessible.
Quantitative Data for Disposal Methods
The following table summarizes the key quantitative parameters for the two recommended disposal methods for ethion-related compounds.
| Disposal Method | Parameter | Value | Notes |
| Alkaline Hydrolysis | pH | > 8 | Rapid hydrolysis occurs under alkaline conditions.[1] |
| Reagents | Calcium oxide (CaO) or Sodium hydroxide (NaOH) | Can be used in excess. Sodium carbonate may be added to speed up the reaction with CaO.[1] | |
| Incineration | Fluidized Bed Incineration Temperature | 450–980 °C | --- |
| Liquid Injection Incineration Temperature | 650–1,600 °C | Residence time of 0.1–2 seconds.[1] | |
| Rotary Kiln Incineration Temperature | 820–1,600 °C | Residence time of seconds for liquids and hours for solids.[1] |
Disposal Protocols
The choice of disposal method will depend on the facilities and resources available at your institution.
Protocol 1: Alkaline Hydrolysis (for small laboratory quantities)
This protocol is adapted for the treatment of small volumes of aqueous or solvent-based this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) or Calcium oxide (CaO)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate waste container
-
Fume hood
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution (if necessary): If the waste is highly concentrated, it may be diluted with a compatible solvent to better control the hydrolysis reaction.
-
Alkalinization: While stirring, slowly add an excess of sodium hydroxide or calcium oxide to the waste solution. The goal is to raise and maintain the pH above 8.[1]
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis. For safety, it is advisable to conduct a preliminary test with a very small amount of the waste and alkali to ensure the reaction is not overly vigorous.
-
Neutralization: After the hydrolysis period, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid or sulfuric acid) until the pH is between 6 and 8.
-
Disposal of Hydrolyzed Waste: The neutralized, hydrolyzed waste may be disposed of as aqueous chemical waste through your institution's hazardous waste program. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.
-
Container Management: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
Protocol 2: Incineration
For larger quantities of this compound waste or for solid waste contaminated with this compound, incineration by a licensed hazardous waste disposal facility is the recommended method.
Procedure:
-
Waste Segregation and Collection:
-
Collect liquid this compound waste in a dedicated, properly labeled, and sealed container.
-
Collect solid waste (e.g., contaminated labware, PPE) in a separate, clearly labeled, and sealed container.
-
-
Labeling: Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
-
Storage: Store the waste containers in a designated satellite accumulation area away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will ensure it is transported to a permitted hazardous waste incinerator.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures and consulting with your institution's environmental health and safety professionals, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and responsible laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
